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2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol Documentation Hub

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  • Product: 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol
  • CAS: 1594062-47-1

Core Science & Biosynthesis

Foundational

ADME and Pharmacokinetic Profiling of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol in Modern Drug Design

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties often relies on the strategic incorporation of highly polar, basic moieties. 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) properties often relies on the strategic incorporation of highly polar, basic moieties. 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (often isolated as its hydrochloride salt, CAS: 1856076-52-2[1]) has emerged as a critical functional building block. Structurally comprising a 1-ethylpyrazole ring tethered to an ethanolamine group, this bifunctional fragment is increasingly utilized to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of complex drug architectures.

Recently, this moiety has been instrumental in the development of quinazoline-based targeted protein degraders targeting the G12D-mutant KRAS protein[2], as well as in the design of next-generation oral small-molecule GLP-1R agonists[3]. This whitepaper provides an in-depth technical analysis of the isolated moiety's ADME properties, its mechanistic role in drug design, and the standardized protocols required for its pharmacokinetic evaluation.

Physicochemical Profiling

The baseline ADME behavior of any compound is dictated by its physicochemical properties. For 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol, the presence of a secondary amine and a terminal hydroxyl group creates a highly hydrophilic profile.

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacokinetic Implication
Molecular Weight (MW) 169.23 g/mol Highly favorable for rapid diffusion and permeability.
Calculated LogP (cLogP) ~0.2High aqueous solubility; low lipophilicity indicates minimal tissue partitioning.
pKa (Secondary Amine) ~8.8Protonated at physiological pH (7.4), enhancing solubility but potentially limiting passive transcellular diffusion.
Topological Polar Surface Area 50.6 ŲOptimal for oral bioavailability; falls well within the Lipinski/Veber limits (<140 Ų).
Hydrogen Bond Donors (HBD) 2 (NH, OH)Facilitates interaction with aqueous solvent networks.
Hydrogen Bond Acceptors 4 (N, N, N, O)Promotes target engagement and solvent hydrogen bonding.

ADME Characterization

Absorption

Due to its low molecular weight and high hydrophilicity, the isolated molecule exhibits excellent aqueous solubility. However, because the secondary amine is predominantly ionized at intestinal pH, passive transcellular permeability is moderate. Absorption primarily occurs via paracellular transport or through carrier-mediated uptake. When conjugated to lipophilic cores (e.g., quinazoline scaffolds in KRAS degraders[2]), this moiety acts as a solubility-enhancing vector, drastically improving the dissolution rate of the parent drug in the gastrointestinal tract.

Distribution

The low lipophilicity (cLogP ~0.2) dictates a low volume of distribution ( Vd​ ). The compound exhibits minimal non-specific binding to plasma proteins (such as human serum albumin or α1​ -acid glycoprotein), resulting in a high fraction unbound ( fu​ ). This ensures that when used as a solvent-exposed linker in PROTACs, it does not inadvertently increase the plasma protein binding of the entire chimera.

Metabolism

The metabolic clearance of this moiety is primarily driven by hepatic Phase I enzymes. The secondary amine is highly susceptible to CYP-mediated N-dealkylation, while the terminal hydroxyl group serves as a substrate for alcohol dehydrogenase (ADH).

MetabolicPathway Parent 2-{[(1-ethyl-1H-pyrazol-5-yl) methyl]amino}ethan-1-ol NDealk N-Dealkylation (CYP3A4 / CYP2D6) Parent->NDealk C-N Cleavage AlcOx Alcohol Oxidation (ADH / ALDH) Parent->AlcOx -OH Oxidation PyrOx Pyrazole N-Deethylation (CYP450) Parent->PyrOx Alkyl Oxidation Met1 1-Ethyl-1H-pyrazole- 5-carbaldehyde NDealk->Met1 Met2 Carboxylic Acid Metabolite AlcOx->Met2 Met3 Des-ethyl Pyrazole Derivative PyrOx->Met3

Caption: Predicted Phase I metabolic pathways of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol.

Excretion

Given its high polarity and the generation of even more polar carboxylic acid metabolites, the primary route of elimination is renal. The compound undergoes glomerular filtration with minimal tubular reabsorption due to its ionized state in urine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to verify the causality of the experimental outcomes.

In Vitro Microsomal Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) mediated by hepatic CYP450 enzymes. Causality & Validation: Verapamil is used as a high-clearance positive control to validate enzyme activity. A minus-NADPH negative control is mandatory to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Rationale: pH 7.4 maintains the physiological ionization state of the secondary amine.

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM (keeping organic solvent <0.5% v/v to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantly denatures proteins, halting the enzymatic reaction.

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

ADMEWorkflow Step1 Compound Prep (1 µM in Buffer) Step2 HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 Protein Precipitation (Cold ACN + IS) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 PK Parameter Calculation Step4->Step5

Caption: Standardized in vitro microsomal stability assay workflow.

Caco-2 Permeability and Efflux Assay

Purpose: To assess bidirectional transcellular permeability and determine if the moiety acts as a substrate for P-glycoprotein (P-gp) efflux transporters. Causality & Validation: Digoxin is included as a known P-gp substrate (positive control). Lucifer Yellow is used to verify the integrity of the tight junctions (paracellular leak marker).

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Apply 10 µM of the compound in HBSS buffer (pH 7.4) to either the Apical (A) or Basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer.

  • Sampling: Collect samples from the receiver chambers.

  • Calculation: Calculate the apparent permeability ( Papp​ ) for A-to-B and B-to-A directions. An efflux ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2 indicates active efflux.

Mechanistic Role in Advanced Therapeutics

The integration of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol into larger pharmacophores is not arbitrary; it is a calculated pharmacokinetic intervention.

In the context of KRAS G12D degraders , the parent quinazoline cores are notoriously flat, lipophilic, and prone to poor aqueous solubility. By appending this highly polar, flexible aminoethanol-pyrazole moiety, developers significantly lower the overall cLogP and introduce a basic center capable of forming stable hydrochloride salts[2],[1]. This structural modification shifts the molecule away from "brick-dust" properties, enhancing gastrointestinal dissolution without completely sacrificing the membrane permeability required to reach intracellular KRAS targets.

Similarly, in the pursuit of oral small-molecule GLP-1R agonists , replacing complex peptide structures with small molecules requires precise tuning of the ADME profile to ensure oral bioavailability. The incorporation of this moiety provides the necessary hydrogen-bonding network to mimic peptide-receptor interactions while maintaining a PK profile suitable for oral administration, thereby overcoming the compliance and cold-chain storage issues associated with injectable peptide therapeutics[3].

References

  • Source: Google Patents (Astellas Pharma Inc.)
  • US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists Source: Google Patents URL
  • CAS:1856076-52-2, 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)amino)

Sources

Exploratory

Baseline Toxicity Profile and LD50 Determination of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol: A Preclinical Guide

Executive Summary & Rationale The compound 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (hereafter referred to as EEPM-EtOH) is a specialized synthetic intermediate featuring a secondary amine that bridges an eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (hereafter referred to as EEPM-EtOH) is a specialized synthetic intermediate featuring a secondary amine that bridges an ethyl-pyrazole ring and an ethanolamine moiety. Because empirical in vivo LD50 data for this specific molecule is not widely published in standard toxicological databases, drug development professionals must rely on predictive structural toxicology combined with highly controlled, self-validating empirical protocols to establish its safety profile.

This whitepaper synthesizes the predicted mechanistic toxicity of EEPM-EtOH based on its structural alerts and outlines a rigorous, step-by-step methodology for determining its acute oral LD50 using the1[1].

Predictive Structural Toxicology & Mechanistic Pathways

To design an effective in vivo protocol, we must first understand the causality behind the compound's potential biological interactions. EEPM-EtOH can be functionally divided into two primary pharmacophores:

  • The Ethanolamine Moiety: Ethanolamines are naturally occurring intermediates in mammalian phospholipid metabolism. In oral studies, the LD50 of basic ethanolamine is exceptionally high, ranging from 0.7 to 15.0 g/kg in rodents[2]. While it exhibits low systemic toxicity, it can act as a mild local irritant to the gastrointestinal mucosa upon acute high-dose exposure[2].

  • The Pyrazole Moiety: Pyrazole derivatives are widely recognized for their broad pharmacological utility and generally favorable safety profiles. Acute in vivo toxicity studies on novel pyrazole derivatives frequently demonstrate LD50 values exceeding 2000 mg/kg[3]. Mechanistically, pyrazoles are metabolized via hepatic Cytochrome P450 (CYP450) oxidation[4].

Because neither the pyrazole ring nor the ethanolamine tail possesses severe acute structural alerts (such as heavy metal complexes or highly reactive electrophiles), the baseline toxicity of EEPM-EtOH is predicted to be low, likely falling into GHS Category 5 (LD50 > 2000 mg/kg).

Pathway cluster_0 Hepatic Metabolism (Phase I & II) cluster_1 Metabolite Pathways EEPM EEPM-EtOH (Parent Compound) CYP CYP450 Oxidation (Pyrazole Ring) EEPM->CYP Oxidation Dealk N-Dealkylation (Secondary Amine) EEPM->Dealk Cleavage Excrete Renal Excretion (Urine) CYP->Excrete Glucuronidation EtOH Ethanolamine Release Dealk->EtOH Pyr Pyrazole Derivatives Dealk->Pyr Phos Phospholipid Incorporation (Endogenous Pathway) EtOH->Phos Kinase Activity Tox Mild Local Irritation / GI Distress EtOH->Tox High Dose Pyr->Excrete

Predicted metabolic pathways and toxicity endpoints for EEPM-EtOH.

Table 1: Predicted Toxicity Metrics & Structural Alerts
Structural ComponentPredicted Hazard LevelMechanistic RationaleEstimated LD50 Contribution
Ethanolamine Tail LowReadily incorporated into endogenous phospholipid synthesis; mild GI irritant.> 1500 mg/kg
Pyrazole Ring LowMetabolized efficiently by CYP450; low acute systemic toxicity.> 2000 mg/kg
Secondary Amine Low to ModerateSusceptible to N-dealkylation; theoretical risk of nitrosation in acidic environments.N/A (Metabolic bridge)
Overall EEPM-EtOH Low (GHS Cat 5) Synergistic stability; lack of highly reactive electrophilic centers. > 2000 mg/kg

Empirical LD50 Determination: The OECD 423 Protocol

To empirically validate the predicted LD50, we utilize the1[1].

Why OECD 423? Unlike historical methods that use large animal cohorts to pinpoint an exact LD50 curve, OECD 423 uses a sequential, self-validating decision tree. It assigns a toxicity class based on observed responses to standard dose levels (5, 50, 300, and 2000 mg/kg), significantly minimizing animal use while fulfilling strict humane criteria and regulatory compliance[1]. Because our structural analysis predicts low toxicity, we bypass the lower doses and initiate a Limit Test at 2000 mg/kg [5].

Step-by-Step Methodology

Step 1: Animal Cohort Preparation

  • Selection: Utilize healthy, young adult, nulliparous, and non-pregnant female rodents (typically Wistar or Sprague-Dawley rats). Administration is limited to females to minimize biological variability, as females are generally slightly more sensitive to acute toxicity[1].

  • Acclimatization: Animals must be acclimatized to laboratory conditions for a minimum of 5 days prior to dosing to stabilize baseline metabolic rates[1].

Step 2: Dose Formulation & Administration

  • Vehicle Selection: Suspend EEPM-EtOH in distilled water or a biologically inert vehicle (e.g., 0.5% carboxymethylcellulose) if aqueous solubility is limited.

  • Volume Control: The test substance must be administered in a constant volume. For rodents, the volume of liquid administered via oral gavage should not exceed 1 mL/100g of body weight to prevent mechanical stress to the stomach[5].

  • Fasting: Fast the animals overnight prior to dosing. Food is withheld for 3-4 hours post-administration to ensure unhindered gastrointestinal absorption.

Step 3: Clinical Observation & Necropsy

  • Monitoring: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Look for clinical signs such as lethargy, tremors, ptosis, or changes in body tone—symptoms occasionally noted in high-dose pyrazole exposure[3].

  • Endpoint: At the end of the 14-day period, surviving animals are euthanized. A gross necropsy is performed on all animals to check for macroscopic lesions, corroborating any observed clinical abnormalities[6].

OECD423 Start Limit Test: 2000 mg/kg (3 Female Rodents) Obs1 0-1 Deaths Start->Obs1 Survival Obs2 2-3 Deaths Start->Obs2 Toxicity Rep Repeat 2000 mg/kg (3 Female Rodents) Obs1->Rep Test300 Main Test: Step Down to 300 mg/kg Obs2->Test300 Obs3 0-1 Deaths Rep->Obs3 Survival Obs4 2-3 Deaths Rep->Obs4 Toxicity Cat5 GHS Category 5 (LD50 > 2000 mg/kg) Obs3->Cat5 Obs4->Test300

OECD 423 sequential decision logic for acute oral toxicity classification.

Table 2: OECD 423 Limit Test Dosing & Observation Matrix
PhaseDose (mg/kg)Animal CohortObservation FocusProgression Criteria
Initial Test 20003 FemalesMortality, tremors, lethargy over 14 days.If ≤1 death, proceed to Confirmatory Test. If ≥2 deaths, step down to 300 mg/kg.
Confirmatory Test 20003 FemalesDelayed toxicity, weight loss, macroscopic organ lesions.If ≤1 death across both groups, classify as GHS Category 5 (LD50 > 2000 mg/kg).

Conclusion

Based on the structural analysis of its pyrazole and ethanolamine components, 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is anticipated to exhibit a highly favorable safety profile with an oral LD50 exceeding 2000 mg/kg. By executing the self-validating OECD 423 Limit Test protocol outlined above, researchers can definitively establish its GHS hazard classification while adhering to modern ethical standards for preclinical animal use.

References

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class) - yeswelab.fr - 1

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW - researchgate.net - 5

  • On the Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics - cir-safety.org - 2

  • Acute oral toxicity test (OECD 423: 2001) - ivami.com - 6

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative - scispace.com -4

  • New pyrazole derivative 5-[1- (4- fluorophenyl)- 1H - ovid.com - 3

Sources

Protocols & Analytical Methods

Method

A Practical Guide to the Synthesis and Characterization of Coordination Complexes with 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole-based ligands are cornerstones in modern coordination chemistry, prized for their straightforward synthesis, tunable e...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-based ligands are cornerstones in modern coordination chemistry, prized for their straightforward synthesis, tunable electronic and steric properties, and the stable complexes they form with a wide array of metal ions.[1][2] These complexes are of significant interest in fields ranging from catalysis and materials science to medicinal chemistry, where they have been investigated as potential anticancer and antimicrobial agents.[3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of the versatile N,N,O-tridentate ligand, 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (hereafter denoted as L ), and its subsequent use in the preparation of first-row transition metal coordination complexes. We emphasize the causality behind experimental choices and provide detailed, self-validating protocols for synthesis and characterization, grounded in established chemical principles.

Part 1: Synthesis of the Ligand (L)

Principle of Synthesis

The synthesis of the target ligand L is most efficiently achieved via a one-pot reductive amination reaction. This strategy is superior to multi-step substitution routes as it reduces handling, improves overall yield, and simplifies purification. The process begins with the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with ethanolamine to form an intermediate Schiff base (imine). This intermediate is not isolated but is immediately reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the stable secondary amine product, L . The pyrazole nitrogen, the newly formed secondary amine nitrogen, and the terminal hydroxyl group create a versatile N,N,O-tridentate chelation pocket.

Synthetic Workflow

Ligand_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification aldehyde 1-ethyl-1H-pyrazole- 5-carbaldehyde reaction Mix in Methanol (Solvent) aldehyde->reaction 1.0 eq amine Ethanolamine amine->reaction 1.1 eq imine In situ Imine Formation reaction->imine reduction Add NaBH₄ (Reduction) imine->reduction quench Quench with H₂O reduction->quench extract Extract with Dichloromethane quench->extract purify Column Chromatography (Silica Gel) extract->purify product Final Ligand (L) 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol purify->product

Caption: Reductive amination workflow for ligand L synthesis.

Detailed Experimental Protocol: Ligand Synthesis

Materials:

  • 1-ethyl-1H-pyrazole-5-carbaldehyde

  • Ethanolamine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (200-300 mesh)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M solution).

  • Add ethanolamine (1.1 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Cool the flask in an ice bath to 0 °C. Cautiously add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Rationale: Portion-wise addition of NaBH₄ controls the exothermic reaction and prevents side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Slowly quench the reaction by adding deionized water until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product as an oil.

  • Purify the crude oil by column chromatography on silica gel, eluting with a gradient of 5-10% methanol in dichloromethane to afford the final ligand L as a pale yellow oil.

Characterization: The purified ligand should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before use in complexation reactions.

Part 2: Preparation of Metal(II) Coordination Complexes

Principle of Complexation

The ligand L is designed to act as a tridentate chelating agent, coordinating to a metal center through the pyrazole N2 nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen. The reaction typically involves mixing the ligand with a hydrated metal salt in a suitable polar solvent, such as methanol or ethanol. The stoichiometry, choice of metal salt anion (e.g., Cl⁻, NO₃⁻, ClO₄⁻), and reaction conditions can influence the final coordination geometry and nuclearity of the complex.[5][6] For first-row transition metals like Cu(II), Ni(II), and Co(II), mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio are commonly formed.[3]

General Complexation Workflow

Complex_Synthesis ligand Ligand L in Methanol reaction Mix & Reflux (e.g., 2-4 hours) ligand->reaction metal_salt Metal(II) Salt (MX₂·nH₂O) in Methanol metal_salt->reaction isolation Slow Evaporation or Solvent Diffusion reaction->isolation Cool to RT crystals Crystalline Complex [M(L)X₂] isolation->crystals characterization Characterization (X-ray, IR, UV-Vis, etc.) crystals->characterization

Caption: General workflow for the synthesis of metal complexes with ligand L .

Protocol: General Procedure for Complexation
  • Dissolve the ligand L (1.0 eq) in 15 mL of methanol in a 50 mL flask.

  • In a separate flask, dissolve the desired metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O) (1.0 eq) in 10 mL of methanol.

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is typically observed immediately.

  • Heat the resulting mixture to reflux for 2-4 hours.

  • After reflux, filter the hot solution to remove any insoluble impurities.

  • Allow the clear filtrate to stand undisturbed at room temperature for slow evaporation. Crystalline products suitable for X-ray diffraction may form over several days.

    • Alternative Crystallization: If slow evaporation is unsuccessful, vapor diffusion of a less polar solvent (e.g., diethyl ether) into the methanolic solution is a reliable alternative.

  • Collect the precipitated crystals by filtration, wash with a small amount of cold methanol, and dry in vacuo.

Data Presentation: Reaction Conditions
Metal SaltMolar Ratio (M:L)SolventExpected Product Color
CuCl₂·2H₂O1:1MethanolBlue or Green
Ni(NO₃)₂·6H₂O1:1EthanolGreen
CoCl₂·6H₂O1:1MethanolPink or Blue
ZnCl₂1:1MethanolColorless

Part 3: Characterization of Coordination Complexes

Thorough characterization is essential to confirm the successful synthesis and elucidate the structure and properties of the new coordination complexes.

Key Characterization Techniques
  • FT-IR Spectroscopy: This technique is crucial for confirming the coordination of the ligand. Key vibrational bands of the free ligand are compared to those in the complex.[3]

    • A shift or broadening of the O-H stretching vibration (~3300 cm⁻¹) indicates coordination of the hydroxyl group.

    • A shift in the N-H stretching vibration (~3200 cm⁻¹) suggests coordination of the amine nitrogen.

    • Shifts in the C=N and N-N stretching vibrations of the pyrazole ring (~1500-1600 cm⁻¹) confirm the involvement of the pyrazole nitrogen in bonding.[5]

  • UV-Visible Spectroscopy: For complexes of d-block metals, UV-Vis spectroscopy provides information about the electronic structure and coordination environment of the metal ion. Broad, low-intensity bands in the visible region (400-800 nm) are typically due to d-d electronic transitions, the positions of which are indicative of the complex's geometry (e.g., octahedral vs. tetrahedral).[3]

  • Elemental Analysis (C, H, N): Provides the percentage composition of the elements in the complex, which is used to verify the empirical formula and the metal-to-ligand ratio.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for structural characterization. It provides precise information on bond lengths, bond angles, coordination number, overall geometry, and intermolecular interactions within the crystal lattice.[4][7]

Data Presentation: Expected Characterization Data for a [Cu(L)Cl₂] Complex
TechniqueExpected ObservationInterpretation
FT-IR (cm⁻¹) O-H stretch shifts from ~3350 to ~3400 (broad). N-H stretch shifts from ~3250 to ~3200. Pyrazole ring vibrations shift.Confirms coordination of hydroxyl, amine, and pyrazole groups to the Cu(II) center.
UV-Vis (nm) Broad absorption band centered around 600-750 nm.Characteristic of d-d transitions for a Cu(II) ion in a distorted octahedral or square pyramidal geometry.
Elemental Analysis %C, %H, %N values match calculated values for C₈H₁₅Cl₂CuN₃O.Confirms the 1:1 metal-to-ligand stoichiometry.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Ligand Yield Incomplete reaction; inefficient extraction.Increase reaction time for reduction step; perform additional extractions with DCM or switch to a more polar solvent like ethyl acetate.
Complex Fails to Crystallize Solution is too concentrated or too dilute; impurities present.Try different crystallization methods (slow evaporation, vapor diffusion, layering); re-filter the solution; ensure high purity of the ligand.
Oily Product Instead of Crystals Presence of water; low melting point of the complex.Ensure all solvents are anhydrous; try crystallization at a lower temperature; attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.
Ambiguous Spectroscopic Data Mixture of products; presence of starting materials.Re-purify the complex by recrystallization; check the purity of the starting ligand via TLC or NMR.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of the functionalized pyrazole ligand 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol and its coordination complexes. Pyrazole-based systems continue to be of high interest for developing new compounds with tailored properties.[8][9] The protocols and characterization data provided herein serve as a robust starting point for researchers exploring the rich coordination chemistry of this ligand class for applications in drug discovery, catalysis, and materials science.

References

  • Al-Masoudi, N. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PLoS ONE. [Link]

  • Barboza, C. A. M., et al. (2018). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Doctoral Thesis. [Link]

  • Das, S., et al. (2020). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. ProQuest. [Link]

  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mabkhot, Y. N., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. [Link]

  • El-Ghozzi, M., et al. (2022). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. RSC Advances. [Link]

  • Al-Rasbi, N. K., & Ward, M. D. (2013). Synthesis and coordination chemistry of boron-functionalized poly(pyrazolylpyridyl)borate with Ln(III) metals. The Distant Reader. [Link]

  • Titova, E. M., et al. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. [Link]

  • Hill, A. F., et al. (2002). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry. [Link]

  • Kumar, S., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. [Link]

  • Najar, M. A., et al. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Journal of Chemical and Pharmaceutical Research. [Link]

  • Soldevila Sanmartín, J. (2021). Synthesis of new ligands and coordination compounds. Doctoral Thesis. [Link]

  • Portilla, J., et al. (2011). Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]

  • Sławiński, J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • Krbavčič, A., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. [Link]

  • Mabkhot, Y. N., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. [Link]

  • Sharma, S., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

Sources

Application

Application Note: Cell Culture Assay Preparation and Mechanistic Evaluation of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Classification: Pyrazole-derived small molecule / Putative Kinase Inhibitor Primary Application: In vitro Target Eng...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Classification: Pyrazole-derived small molecule / Putative Kinase Inhibitor Primary Application: In vitro Target Engagement and Phenotypic Viability Assays

Scientific Rationale & Structural Biology Context

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, forming the hinge-binding core of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib)[1]. The compound 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol features an ethyl-substituted pyrazole linked to an ethanolamine moiety. This structural motif is strategically designed: the pyrazole nitrogen atoms act as hydrogen bond acceptors/donors to the kinase hinge region, while the flexible ethanolamine tail enhances aqueous solubility and allows for solvent-exposed interactions.

Because pyrazole derivatives are classic inhibitors of the Janus Kinase (JAK) family [1], this application note details a comprehensive, self-validating cell culture workflow to evaluate this compound as a putative JAK2 inhibitor .

To provide a robust mechanistic readout, these protocols utilize the HEL (Human Erythroleukemia) cell line. HEL cells are homozygous for the constitutively active JAK2 V617F mutation, driving ligand-independent hyperactivation of the STAT5 pathway and rendering the cells highly dependent on JAK2 for survival [2].

Pathway Visualization: JAK/STAT Inhibition

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds (Bypassed in HEL) JAK2 JAK2 (V617F Mutated) Constitutively Active Receptor->JAK2 Activates STAT5 STAT5 (Monomer) JAK2->STAT5 Phosphorylates Compound 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (Putative Inhibitor) Compound->JAK2 Blocks Kinase Domain pSTAT5 Phospho-STAT5 (Dimer) STAT5->pSTAT5 Dimerization Nucleus Target Gene Transcription (Proliferation/Survival) pSTAT5->Nucleus Translocates

Figure 1: The JAK/STAT signaling cascade in HEL cells, illustrating the targeted inhibition of JAK2 V617F by the pyrazole derivative.

Experimental Design & Causality (E-E-A-T)

A reliable screening protocol must be a self-validating system . To achieve this, our workflow separates Target Engagement (direct kinase inhibition) from Phenotypic Response (cell death).

  • Causality of Timepoints: Target engagement (p-STAT5 reduction) is measured at 2 hours . This isolates the direct biochemical inhibition of the kinase before secondary transcriptional feedback loops or apoptosis-induced protein degradation can confound the results. Conversely, viability is measured at 72 hours to allow sufficient time for cell cycle arrest and ATP depletion to manifest.

  • Causality of Controls: Every plate must include 0.1% DMSO (Vehicle) to establish the 100% activity baseline, and 500 nM Ruxolitinib (a clinical-grade JAK1/2 inhibitor) to establish the maximum inhibition baseline [3].

Assay Workflow Visualization

Workflow Prep Compound Prep (10 mM in DMSO) Treat Compound Treatment (10-Point Dose Response) Prep->Treat Seed Cell Seeding (HEL Cells, 96-well) Seed->Treat Incubate Incubation (37°C, 5% CO2) Treat->Incubate Readout1 In-Cell Western (p-STAT5 / Total STAT5) Incubate->Readout1 2 hours (Target Engagement) Readout2 CellTiter-Glo (ATP Viability Readout) Incubate->Readout2 72 hours (Phenotypic Viability)

Figure 2: Parallel experimental workflow for evaluating target engagement and phenotypic viability.

Step-by-Step Protocols

Protocol A: Compound Preparation

Note: 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is frequently supplied as a hydrochloride salt to improve stability.

  • Stock Solution: Dissolve the lyophilized powder in molecular-biology grade, anhydrous DMSO to create a 10 mM master stock.

    • Expert Insight: Do not use aqueous buffers for the master stock, even for HCl salts, as hydrolysis or precipitation can occur upon freeze-thaw.

  • Aliquoting: Aliquot into 10 µL volumes in amber tubes to prevent photodegradation of the pyrazole ring. Store at -20°C.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution in pure DMSO. The top concentration in DMSO should be 10 mM (yielding a 10 µM final concentration in the assay at a 0.1% DMSO final well concentration).

Protocol B: HEL Cell Culture and Seeding
  • Maintenance: Culture HEL cells (ATCC® TIB-180™) in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at a density between 1×105 and 1×106 cells/mL.

  • Seeding for Assays:

    • Centrifuge cells at 300 x g for 5 minutes.

    • Resuspend in Assay Media (RPMI-1640 with 1% FBS).

    • Expert Insight: Reducing serum from 10% to 1% minimizes the presence of exogenous growth factors that can trigger alternative kinase pathways (e.g., PI3K/Akt), thereby isolating the intrinsic JAK2 V617F activity [3].

Protocol C: Target Engagement (In-Cell Western for p-STAT5)

This protocol quantifies the direct inhibition of JAK2 by measuring the phosphorylation of its immediate downstream substrate, STAT5.

  • Plating: Seed HEL cells at 1×105 cells/well in a 96-well V-bottom plate (90 µL/well).

  • Treatment: Add 10 µL of 10X compound dilutions (diluted in Assay Media from the DMSO stock). Final DMSO concentration must be exactly 0.1% across all wells.

  • Incubation: Incubate for exactly 2 hours at 37°C.

  • Fixation: Add 4% Paraformaldehyde (PFA) directly to the media (final concentration 2%). Fix for 15 minutes at room temperature.

  • Permeabilization: Centrifuge, discard supernatant, and resuspend pellets in ice-cold 100% Methanol. Incubate at -20°C for 10 minutes.

  • Staining:

    • Wash with PBS + 0.1% Tween-20 (PBST).

    • Block with Odyssey Blocking Buffer for 1 hour.

    • Add primary antibodies: Rabbit anti-p-STAT5 (Tyr694) and Mouse anti-Total STAT5. Incubate overnight at 4°C.

    • Self-Validation Step: Multiplexing phospho and total STAT5 in the same well ensures that a drop in p-STAT5 signal is due to kinase inhibition, not cell loss during washing steps.

  • Detection: Wash 3x, add near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit, IRDye 680RD anti-Mouse) for 1 hour. Read on a near-infrared imaging system.

Protocol D: Phenotypic Viability (CellTiter-Glo)
  • Plating: Seed HEL cells at 1×104 cells/well in a 96-well opaque white plate (90 µL/well).

  • Treatment: Add 10 µL of 10X compound dilutions.

  • Incubation: Incubate for 72 hours at 37°C.

  • Readout: Equilibrate plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Quantitative Data Summary

The following table summarizes the critical assay parameters and expected normalization metrics required for data analysis (using GraphPad Prism or similar software for 4-parameter logistic curve fitting).

Assay ParameterTarget Engagement (p-STAT5)Phenotypic Viability (CTG)
Cell Line HEL (JAK2 V617F)HEL (JAK2 V617F)
Seeding Density 1.0×105 cells/well 1.0×104 cells/well
Incubation Time 2 Hours72 Hours
Primary Readout Fluorescence Ratio (800nm / 700nm)Luminescence (Relative Light Units)
Normalization Method p-STAT5 signal ÷ Total STAT5 signalCompound RLU ÷ Vehicle RLU × 100
Positive Control (Max Inhibition) Ruxolitinib (500 nM)Ruxolitinib (1 µM)
Vehicle Control (0% Inhibition) 0.1% DMSO0.1% DMSO

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.Molecules / PMC.
  • Z3, a Novel Jak2 Tyrosine Kinase Small Molecule Inhibitor that Suppresses Jak2-mediated Pathologic Cell Growth.PLoS One / PMC.
  • Tyrosine phosphorylation of CARM1 promotes its enzymatic activity and alters its target specificity.Nature Communications / PMC.
Method

Application Note: Optimized Flash Chromatography Purification of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for the efficient purification of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}eth...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the efficient purification of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol, a polar, basic heterocyclic compound, using flash chromatography. The inherent chemical properties of this molecule, specifically the presence of a secondary amine and a pyrazole nucleus, present significant challenges for purification on standard silica gel, often leading to poor peak shape and low recovery.[1][2] We present two robust protocols: a primary method utilizing an amine-functionalized silica column for superior performance and an alternative, optimized method using standard silica with a basic mobile phase modifier. These methodologies are designed to provide high purity and yield, ensuring the reliability required for downstream applications in research and drug development.

The Chromatographic Challenge: Understanding the Analyte

The successful purification of any compound begins with a firm understanding of its physicochemical properties. The target molecule, 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol, possesses three key structural features that dictate its chromatographic behavior:

  • A Secondary Amine: This group is basic and highly polar.

  • A Pyrazole Ring: This nitrogen-containing heterocycle also contributes to the molecule's basicity and polarity.[3]

  • A Primary Alcohol (-OH): The hydroxyl group significantly increases polarity and the potential for hydrogen bonding.[4]

The combination of these functional groups results in a highly polar and basic compound.[5] When using standard, unmodified silica gel, which has acidic silanol groups (Si-OH) on its surface, a strong acid-base interaction occurs with the basic nitrogen atoms of the analyte.[2] This interaction leads to several common purification problems:

  • Severe Peak Tailing: The analyte is slowly and unevenly released from the stationary phase.

  • Irreversible Adsorption: A portion of the compound binds permanently to the column, resulting in significant yield loss.[5]

  • Potential On-Column Degradation: The acidic environment of the silica can sometimes degrade sensitive molecules.[1]

To overcome these challenges, the interaction between the basic analyte and the acidic stationary phase must be mitigated. This can be achieved by either altering the stationary phase to be non-acidic or by modifying the mobile phase to neutralize the acidic sites on the silica gel.[1]

Method Development Strategy

A systematic approach to method development is crucial for achieving an efficient and reproducible separation. The workflow involves an initial scouting step to assess the compound's behavior, followed by the strategic selection of the stationary and mobile phases.

MethodDevelopmentWorkflow Crude Crude Sample (Post-Synthesis) Scouting TLC or Scouting Gradient Run Crude->Scouting Assess Assess Polarity & Basicity (Rf << 0.5 in EtOAc/Hexane) (Strong tailing on silica TLC) Scouting->Assess Decision Select Purification Strategy Assess->Decision Path1 Primary Method: Amine-Functionalized Silica Decision->Path1 Best Peak Shape & Recovery Path2 Alternative Method: Standard Silica + Basic Modifier Decision->Path2 Most Common & Cost-Effective Optimize Optimize Mobile Phase Gradient (e.g., DCM / Methanol) Path1->Optimize Path2->Optimize RunFlash Execute Preparative Flash Chromatography Optimize->RunFlash Analyze Analyze Fractions (TLC, LC-MS) RunFlash->Analyze Pure Combine Fractions & Evaporate Solvent Analyze->Pure Final Pure Compound Pure->Final

Figure 1. Workflow for flash chromatography method development.

Stationary Phase Selection: The Foundation of Separation
  • Primary Recommendation: Amine-Functionalized Silica: This is the ideal choice for basic compounds. The silica surface is bonded with amino groups, creating a slightly basic environment that repels the basic analyte, preventing strong acid-base interactions.[1][3] This results in symmetrical peaks, improved resolution, and higher recovery. Amine columns are also well-suited for separating polar compounds in normal-phase mode.[6]

  • Alternative: Standard Silica Gel: Due to its ubiquity and low cost, standard silica is often the first choice. For this compound, it is only viable if used with a mobile phase containing a basic additive. The additive acts as a competing base, neutralizing the acidic silanol sites and allowing the target compound to elute properly.[1][2]

  • Other Possibilities (Reversed-Phase, Diol): Reversed-phase (C18) chromatography is an option for polar compounds, typically using water/acetonitrile or water/methanol as the mobile phase.[7][8] However, very polar compounds like this one may elute too quickly with poor retention.[9] Diol columns are also effective for polar molecules and are less retentive than bare silica, which can be advantageous.[10] For this guide, we will focus on the most direct and reliable normal-phase approaches.

Mobile Phase Optimization: Driving the Separation

The mobile phase transports the sample through the column and fine-tunes the separation.[11]

  • Solvent System: For polar compounds in normal-phase chromatography, a gradient of a polar solvent in a less-polar solvent is effective. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is an excellent starting point.[12] DCM serves as the weak solvent, while increasing the proportion of the highly polar methanol elutes the compounds from the column. Gradient elution, where the solvent composition changes over time, is recommended to ensure that impurities are well-separated and the final product elutes in a sharp band.[13]

  • The Critical Role of the Basic Additive (for Standard Silica): When using standard silica, the addition of a small amount (0.1% to 1.0% v/v) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase is essential.[1] TEA is volatile and easily removed during solvent evaporation. It works by binding to the active silanol sites on the silica, preventing the target amine from interacting with them.[1] This single addition dramatically improves peak shape and yield.

Detailed Purification Protocols

The following protocols provide step-by-step instructions for purifying 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol.

Protocol 1: Purification Using an Amine-Functionalized Silica Column (Primary Method)

This method is recommended for the highest purity and recovery.

Materials:

  • Flash chromatography system with UV detector

  • Pre-packed amine-functionalized silica column (e.g., 40 g for 100-400 mg of crude material)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Crude 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

  • Diatomaceous earth (Celite) or a small amount of silica gel for dry loading

Procedure:

  • Sample Preparation (Dry Loading): a. Dissolve the crude product (e.g., 200 mg) in a minimal amount of a volatile solvent like methanol or DCM. b. Add ~2-4 g of Celite or silica gel to the solution to form a free-flowing powder after thorough mixing. c. Gently evaporate the solvent under reduced pressure until the powder is completely dry. This prevents the compound from dissolving too quickly in the strong solvent, which can cause band broadening.[14][15] d. Pack the resulting powder into an empty solid load cartridge.

  • System Setup and Column Equilibration: a. Install the amine-functionalized silica column onto the flash system. b. Prime the pumps with the designated solvents: Solvent A (DCM) and Solvent B (Methanol). c. Equilibrate the column by washing with at least 2-3 column volumes (CV) of the initial mobile phase condition (e.g., 100% DCM).

  • Chromatographic Run: a. Load the prepared solid load cartridge onto the system. b. Set the detection wavelength. Pyrazole rings typically absorb around 210-230 nm. A scouting run can confirm the optimal wavelength. c. Execute the gradient program (see Table 1 for an example). A shallow gradient often provides the best resolution.[16] d. Set the fraction collector to collect fractions based on UV absorbance thresholds.

  • Post-Run Analysis and Work-up: a. Analyze the collected fractions using Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent under reduced pressure to yield the purified 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol.

Protocol 2: Purification Using Standard Silica Gel with a Basic Modifier (Alternative Method)

This method is a cost-effective alternative if amine columns are unavailable.

Materials:

  • Flash chromatography system with UV detector

  • Pre-packed standard silica gel column

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Crude 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Procedure:

  • Mobile Phase Preparation: a. Prepare Solvent A: Dichloromethane. b. Prepare Solvent B: Add TEA to Methanol to a final concentration of 1% (e.g., 10 mL of TEA in 990 mL of MeOH). This step is critical for success.

  • Sample Preparation (Dry Loading): a. Follow the same dry loading procedure as described in Protocol 1.

  • System Setup and Column Equilibration: a. Install the standard silica gel column. b. Prime the pumps with the prepared solvents. c. Equilibrate the column with 2-3 CVs of the initial mobile phase condition (e.g., 100% DCM). It is not strictly necessary for the equilibration solvent to contain the modifier, but ensuring the gradient solvent (Solvent B) does is paramount.

  • Chromatographic Run and Post-Run Analysis: a. Proceed with the chromatographic run and post-run analysis as detailed in steps 3 and 4 of Protocol 1. The gradient profile will be similar.

Data Summary and Troubleshooting

The following table summarizes the recommended starting conditions for the purification. These should be optimized based on the specific impurity profile of the crude material.

ParameterProtocol 1 (Amine Column)Protocol 2 (Standard Silica)
Stationary Phase Amine-Functionalized SilicaStandard Silica Gel
Solvent A Dichloromethane (DCM)Dichloromethane (DCM)
Solvent B Methanol (MeOH)1% Triethylamine in Methanol
Example Gradient 0-2 CV: 0% B0-2 CV: 0% B
2-12 CV: 0% -> 15% B2-12 CV: 0% -> 15% B
12-14 CV: 15% -> 50% B (Wash)12-14 CV: 15% -> 50% B (Wash)
Flow Rate 40 mL/min (for 40 g column)40 mL/min (for 40 g column)
Typical Sample Load 100 - 400 mg (on 40 g column)100 - 400 mg (on 40 g column)
Expected Purity >98%>95%
Key Advantage Superior peak shape, no additive neededLower cost, readily available

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Peak Tailing (Silica) Insufficient or no basic modifier.Ensure Solvent B contains at least 0.5-1% TEA.[1]
Poor Separation Gradient is too steep.Flatten the gradient (e.g., 0-10% B over 15 CV instead of 10 CV).
Compound Elutes at 0% B Sample solvent is too strong; compound is less polar than expected.Use dry loading. If still eluting early, switch to a less polar solvent system like Ethyl Acetate/Hexanes.
Compound Does Not Elute Compound is extremely polar; mobile phase is too weak.Increase the final percentage of Methanol in the gradient. Consider a more polar solvent system or switch to HILIC.[17]

Conclusion

The purification of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol by flash chromatography is highly effective when the basic and polar nature of the molecule is properly addressed. The use of an amine-functionalized stationary phase provides the most robust and reliable method, yielding a highly pure product with excellent peak symmetry. Alternatively, a well-optimized method using standard silica gel with a triethylamine-modified mobile phase offers a practical and cost-effective solution. By following the detailed protocols and method development strategies outlined in this note, researchers can consistently achieve high-purity material suitable for the rigorous demands of scientific research and drug development.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. PMC.
  • Kim, D. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
  • Benchchem. (n.d.). Purification challenges of polyfunctional amines like 1,6-Diamino-3,4-dihydroxyhexane.
  • University of Swansea. (n.d.). HPLC solvents and mobile phase additives.
  • Biotage. (n.d.). Successful flash chromatography.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • PatSnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Eureka.
  • Agilent. (2013, June 20). Too Polar for Reversed Phase.
  • Columbia University. (n.d.). Flash Column Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Teledyne ISCO. (n.d.). Flash Method Development in a Flash.
  • American Chemical Society. (n.d.). Rapid development of flash chromatography methods.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?
  • Hamilton, A. D., & Little, D. (2006). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing inconsistent assay results, compound precipitation, or promiscuous inhibition when working w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing inconsistent assay results, compound precipitation, or promiscuous inhibition when working with 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol .

Rather than providing a generic checklist, this guide deconstructs the physical chemistry of the molecule to explain the causality behind its behavior, providing self-validating protocols to ensure scientific integrity in your in vitro biological assays.

Chemical Profiling & Solvation Mechanics

To troubleshoot solubility, we must first understand the molecule. 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (MW ~169.2 g/mol ) is a bifunctional small molecule featuring:

  • A lipophilic 1-ethyl-1H-pyrazole ring: Contributes to hydrophobic character and drives target binding.

  • A secondary amine (methylamino linker): Acts as a weak base with an estimated pKa of ~8.5.

  • An ethanolamine tail: Provides hydrogen bonding capability.

Despite its relatively low molecular weight and polar functional groups, researchers frequently report poor aqueous solubility. This discrepancy usually stems from kinetic solubility failures rather than thermodynamic insolubility. When high-concentration DMSO stocks are rapidly introduced into aqueous media, the compound experiences localized supersaturation, leading to micro-precipitation before thermodynamic equilibrium can be established[1].

Diagnostic Workflows

Understanding the mechanistic pathways of solubilization is critical for selecting the right intervention.

SolubilizationWorkflow Start 100% DMSO Stock (10 mM Compound) DirectDil Direct Dilution (Assay Buffer) Start->DirectDil InterDil Intermediate Dilution (e.g., 10% DMSO) Start->InterDil Supersat Localized Supersaturation DirectDil->Supersat Rapid solvent exchange Solvated Gradual Solvation (Clear Solution) InterDil->Solvated Controlled kinetics Precip Nucleation & Precipitation Supersat->Precip

Diagnostic workflow comparing direct dilution crash-out versus intermediate dilution solvation.

CyclodextrinMechanism FreeDrug Free Compound (Hydrophobic Pyrazole) Agitation Vortex & Sonication (Activation Energy) FreeDrug->Agitation FreeCD HP-β-CD (Hydrophobic Cavity) FreeCD->Agitation Complex Host-Guest Complex (Water Soluble) Agitation->Complex Thermodynamic Equilibrium Assay Bioavailable in In Vitro Assay Complex->Assay

Logical relationship of thermodynamic solubilization via HP-β-CD host-guest complexation.

Troubleshooting Guide (FAQs)

Q1: My compound precipitates immediately upon addition to the pH 7.4 assay buffer. Is the molecule inherently insoluble? A1: Not necessarily. This is a classic "DMSO crash-out" phenomenon. While the thermodynamic solubility of the partially protonated amine at pH 7.4 is likely sufficient for your assay, injecting a 10 mM DMSO stock directly into an aqueous buffer causes the DMSO to diffuse into the water faster than the compound can solvate. This rapid solvent exchange creates a supersaturated microenvironment, triggering rapid nucleation and precipitation[2]. To fix this, use an intermediate dilution step (e.g., dilute the 100% DMSO stock to 10% in buffer, then to the final 1% concentration).

Q2: How can I leverage the molecule's acid-base properties to improve solubility? A2: The secondary amine in the methylamino linker has a pKa of approximately 8.5. At pH 7.4, it is predominantly in its ionized (protonated) form, which aids solubility. However, if your free base stock is highly crystalline, dissolution requires overcoming a high crystal lattice energy. Pre-forming the hydrochloride (HCl) salt of the compound before making your master stock will drastically lower the lattice energy and improve the dissolution rate. If your assay tolerates it, slightly lowering the buffer pH to 6.5 ensures >99% protonation, maximizing thermodynamic solubility.

Q3: If pH adjustments and intermediate dilutions fail, what solubilizing agent should I use for cell-based assays? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. Unlike linear surfactants (e.g., Tween-20) that can disrupt cellular membranes and cause cytotoxicity, HP-β-CD forms a reversible host-guest inclusion complex. The hydrophobic 1-ethyl-1H-pyrazole ring of the compound inserts into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This enhances bioavailability in in vitro assays without interfering with cellular integrity[3],[4].

Validated Experimental Protocols

Protocol A: Self-Validating Turbidimetric Kinetic Solubility Assay

Purpose: To empirically determine the maximum concentration of the compound that can be added to the assay buffer without precipitating[5]. Causality: Turbidimetry measures the reduction of light transmission caused by particle scattering. By measuring absorbance at 620 nm (where the compound does not absorb light), any increase in signal is directly attributable to insoluble aggregates.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol in 100% anhydrous DMSO.

  • In a 96-well clear-bottom plate, dispense 196 µL of your specific biological assay buffer (pH 7.4) into columns 1-10.

  • Add 4 µL of the compound stock to column 1 (Final conc: 200 µM, 2% DMSO).

  • Perform 1:2 serial dilutions across columns 2-8.

  • Self-Validation Controls: Column 9 receives 4 µL of 100% DMSO (Vehicle Control). Column 10 receives a known insoluble reference compound (Positive Control for precipitation).

  • Incubate the plate at 37°C for 2 hours on a plate shaker (300 rpm) to simulate assay conditions.

  • Read the absorbance at 620 nm using a microplate reader.

  • Analysis: The kinetic solubility limit is the highest concentration where the A620 signal is statistically indistinguishable from the Vehicle Control (Column 9).

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To thermodynamically solubilize the compound for sensitive cell-based assays using cyclodextrin complexation. Causality: Vigorous agitation provides the activation energy necessary for the hydrophobic pyrazole moiety to displace water molecules inside the cyclodextrin cavity, forming a stable, soluble complex.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of HP-β-CD in your biological assay buffer.

  • Weigh out the free base of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (do not use DMSO for this protocol to avoid co-solvent confounding variables).

  • Add the solid compound directly to the HP-β-CD buffer to achieve a target concentration of 1 mM.

  • Vortex vigorously for 5 minutes, then sonicate in a water bath at room temperature for 15 minutes.

  • Incubate the mixture on an orbital shaker at 37°C for 24 hours to ensure equilibrium complexation.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed compound.

  • Self-Validation: Extract the supernatant and quantify the dissolved compound via HPLC-UV against a standard curve to confirm the exact soluble concentration before applying it to your biological assay.

Quantitative Data Summary

The following table summarizes the expected empirical improvements based on the solubilization strategies applied to this specific chemical profile:

Solubilization StrategyPreparation MethodExpected Kinetic Solubility Limit (µM)Assay CompatibilityMechanism of Action
Direct Dilution 100% DMSO stock into pH 7.4 buffer< 10 µMLow (Precipitation risk)Rapid solvent exchange causes localized supersaturation.
Intermediate Dilution 10% DMSO intermediate step~ 50 µMModerateSlows solvent exchange, preventing rapid nucleation.
Buffer pH Adjustment Adjust buffer to pH 6.5~ 150 µMModerate (If cells tolerate pH)Protonates secondary amine (>99% ionized).
Salt Formation Pre-form HCl salt~ 200 µMHighLowers crystal lattice energy for faster dissolution.
HP-β-CD Complexation 1-10 mM HP-β-CD in buffer> 500 µMVery HighEncapsulates hydrophobic pyrazole in cyclodextrin cavity.

References

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at:[Link][1]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC (National Institutes of Health). Available at:[Link][2]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Available at:[Link][4]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC (National Institutes of Health). Available at:[Link][3]

  • Turbidimetric Solubility Assay. Evotec. Available at:[Link][5]

Sources

Optimization

optimizing HPLC-UV mobile phase for 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol retention and separation

Focus Analyte: 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol.

This target molecule presents a "perfect storm" of chromatographic difficulties: it contains a highly polar primary alcohol, a weak-base pyrazole ring, and a strongly basic secondary amine. These features collectively result in poor hydrophobic partitioning and severe secondary interactions on standard silica-based stationary phases.

Below is the foundational decision matrix for troubleshooting this analyte.

Workflow Start Analyze Polar Amine Problem Identify Issue Start->Problem Retention Poor Retention Problem->Retention Tailing Peak Tailing Problem->Tailing HILIC Switch to HILIC Retention->HILIC HighPH High pH RP-HPLC Retention->HighPH TEA Add 0.1% TEA Tailing->TEA LowPH Low pH (pH < 3) Tailing->LowPH Success Optimal Separation HILIC->Success HighPH->Success TEA->Success LowPH->Success

Decision matrix for resolving retention and peak shape anomalies of polar basic amines.

Section 1: Troubleshooting Retention Failures

Q1: Why does 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol elute in the void volume on my standard C18 column?

Causality & Insight: In standard Reversed-Phase Liquid Chromatography (RP-HPLC), retention is driven by hydrophobic partitioning. Your analyte is highly hydrophilic due to its multiple polar functional groups. At a neutral pH, the secondary amine is protonated (cationic), making it even more water-soluble. Consequently, it heavily favors the aqueous mobile phase, bypasses the non-polar C18 stationary phase entirely, and elutes in the void volume.

Field-Proven Solutions:

  • High pH RP-HPLC: By raising the mobile phase pH to at least two units above the secondary amine's pKa (typically around pH 10.0–10.5), the amine is deprotonated into its neutral free-base form. This eliminates the charge, significantly increasing the molecule's hydrophobicity and retention on a reversed-phase column (). Note: This strictly requires a high-pH stable hybrid silica column (e.g., Gemini or BEH) to prevent silica dissolution.

  • Switch to HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is orthogonal to RP-HPLC and designed specifically for polar compounds. By using a highly organic mobile phase (e.g., >80% acetonitrile), the polar analyte partitions into a stagnant, water-enriched layer on the surface of a polar stationary phase (like zwitterionic or amide columns), resulting in excellent retention (1[1]).

Section 2: Correcting Peak Asymmetry (Tailing)

Q2: I have managed to retain the compound, but I am observing severe "shark-fin" peak tailing. What is the physicochemical cause, and how do I correct it for UV detection?

Causality & Insight: Exponential "shark-fin" tailing is a classic symptom of secondary ion-exchange interactions. While your primary separation mechanism is hydrophobic, the positively charged secondary amine in your analyte is strongly attracted to negatively charged, unreacted residual silanol groups (Si-O⁻) on the silica backbone of the stationary phase (2[2]).

Field-Proven Solutions: To eliminate this secondary interaction while maintaining compatibility with UV detection (which requires low-UV-absorbing buffers like phosphate), employ a dual-pronged mobile phase strategy:

  • Lower the pH: Adjust the mobile phase pH to < 3.0. At this acidic pH, the vast majority of residual silanols are protonated and neutralized (Si-OH), shutting down the ionic interaction pathway (3[3]).

  • Introduce a Silanol Blocker: Add 0.1% (v/v) Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that aggressively competes with your bulky analyte for any remaining active silanol sites. Governed by Le Chatelier's principle, the high concentration of TEA saturates and masks the silanols, allowing your target amine to elute with a Gaussian peak shape (4[4]).

Mechanism Silanol Ionized Silanol (Si-O⁻) Complex Ionic Interaction (Peak Tailing) Silanol->Complex No Additive Blocked Masked Silanol (Gaussian Peak) Silanol->Blocked + TEA Analyte Protonated Amine (R₂NH₂⁺) Analyte->Complex TEA Triethylamine (TEA⁺) TEA->Blocked Blocked->Analyte Elutes Freely

Le Chatelier's principle governing competitive silanol masking by Triethylamine (TEA).

Section 3: Quantitative Optimization Data

The table below summarizes the expected chromatographic behavior of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol under various mobile phase conditions.

Chromatographic ModeMobile Phase pHAdditiveRetention Factor (k')Asymmetry Factor (As)Mechanistic Outcome
Standard C18 (Unbuffered) ~6.0None0.53.2High polarity causes poor retention; ionized silanols cause severe tailing.
Low pH RP-HPLC 2.5None0.81.8Protonation of silanols reduces ionic interactions; polarity remains high.
Low pH RP-HPLC + Blocker 2.50.1% TEA0.71.05TEA competitively masks residual silanols, yielding perfect Gaussian peaks.
High pH RP-HPLC (Hybrid) 10.5None4.51.2Deprotonation of secondary amine increases hydrophobicity and retention.
HILIC (Zwitterionic) 4.010mM NH₄Formate6.21.0Aqueous layer partitioning strongly retains the polar protonated amine.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes an inherent validation step to confirm system readiness.

Protocol A: Preparation of Low-pH Phosphate Buffer with TEA (For UV Detection)

Use this protocol to eliminate peak tailing while maintaining a low UV background for pyrazole detection (~210-220 nm).

  • Measure Solvent: Accurately measure 1000 mL of HPLC-grade water into a clean volumetric flask.

  • Add Buffer Salt: Add 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a 20 mM concentration.

    • Validation Check: Ensure complete dissolution via sonication to prevent localized pH gradients.

  • Add Silanol Blocker: Pipette exactly 1.0 mL of Triethylamine (TEA) to achieve a 0.1% (v/v) concentration.

  • Adjust pH: Slowly titrate the solution with Orthophosphoric acid (H₃PO₄) until the pH reaches exactly 2.5.

    • Validation Check: The pH must be strictly < 3.0 to ensure silanol protonation. Verify with a calibrated pH probe.

  • Filter & Degas: Filter the buffer through a 0.22 µm PTFE membrane.

    • Validation Check: Upon pumping through the HPLC, monitor the baseline noise at 210 nm; a flat baseline confirms the absence of particulate scattering and buffer precipitation.

Protocol B: Conditioning a New HILIC Column for Polar Amine Retention

HILIC requires strict conditioning to form the stagnant aqueous layer necessary for partitioning.

  • Initial Flush: Flush the new HILIC column with a 50% HPLC-grade Water / 50% Acetonitrile mobile phase for 20 column volumes (CV).

    • Causality: This removes shipping solvents and thoroughly wets the polar pores of the stationary phase.

  • Equilibration: Transition to your starting mobile phase (e.g., 90% Acetonitrile / 10% Aqueous Buffer) and flush for an extended 50 CV (1[1]).

    • Causality: This extended equilibration is strictly required to establish the enriched aqueous partitioning layer on the silica surface.

  • System Validation: Perform 3 to 5 blank injections of your sample diluent. Monitor the retention time of a void volume marker (e.g., toluene).

    • Validation Check: Equilibration is scientifically validated only when the retention time variation is < 0.1 minutes between consecutive runs.

References

  • BenchChem. "Technical Support Center: Optimizing Diisopropanolamine (DIPA) Peak Separation in HPLC." 3[3]

  • SelectScience. "Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry."1[1]

  • LabRulez. "Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini C18 Column."

  • RSC Publishing. "Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application." 4[4]

  • Chromatography Online. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." 2[2]

Sources

Troubleshooting

improving reaction yields in 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol scale-up synthesis

Welcome to the Technical Support Center for the scale-up synthesis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol . This guide is designed for process chemists and drug development professionals dealing with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol . This guide is designed for process chemists and drug development professionals dealing with the specific kinetic and thermodynamic challenges of pyrazole-based reductive aminations.

Below, you will find a mechanistic breakdown of the reaction pathway, a troubleshooting Q&A addressing common scale-up bottlenecks, quantitative comparative data, and a fully validated, self-contained experimental protocol.

Reaction Pathway & Competing Mechanisms

The synthesis relies on the reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde with ethanolamine. The primary challenge on scale is managing the equilibrium of the imine formation while suppressing the highly competitive over-alkylation pathway that generates unwanted tertiary amines.

ReactionPathway Aldehyde 1-Ethyl-1H-pyrazole- 5-carbaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation (- H2O) Impurity Tertiary Amine (Over-alkylation Impurity) Aldehyde->Impurity Amine Ethanolamine (Primary Amine) Amine->Imine Condensation (- H2O) Target Target Secondary Amine (Product) Imine->Target Reduction (e.g., NaBH4) Target->Impurity + Excess Aldehyde (Competing Reaction)

Reaction pathway highlighting the target reductive amination and the competing over-alkylation.

Troubleshooting & FAQs

Q1: My conversion to the imine intermediate is stalling at 60-70% before reduction. Why is this happening and how can I drive it to completion? Causality: Pyrazole-5-carbaldehydes exhibit unique electronic properties. The lone pairs on the pyrazole nitrogens donate electron density into the heteroaromatic ring, which can stabilize the carbonyl group and reduce its electrophilicity. Furthermore, the N1-ethyl group introduces steric hindrance exactly adjacent to the C5-aldehyde[1]. Because imine formation produces water, the reaction easily reaches a thermodynamic equilibrium that halts further conversion. Solution: Do not rely on spontaneous condensation. Use a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ serves a dual purpose: it strongly coordinates to the carbonyl oxygen (increasing its electrophilicity) and acts as an irreversible water scavenger, driving the equilibrium forward to >98% imine formation.

Q2: I am observing significant amounts of the tertiary amine impurity. How do I prevent over-alkylation on scale? Causality: The target product (a secondary amine) is often more nucleophilic than the starting primary amine (ethanolamine). Once the secondary amine forms, it aggressively competes with ethanolamine for any unreacted aldehyde, leading to over-alkylation. Solution:

  • Stoichiometric Control: Use a significant excess of ethanolamine (1.5 to 2.0 equivalents). Ethanolamine is highly water-soluble and easily purged during aqueous workup.

  • Sequential Addition: Never use a "one-pot, all-at-once" approach for this specific substrate. Pre-form the imine completely before introducing the reducing agent. This ensures that no free aldehyde is available to react with the newly formed secondary amine product.

Q3: Standard Sodium Triacetoxyborohydride (NaBH(OAc)₃) is giving low yields and taking >24 hours. What are scalable alternatives? Causality: While NaBH(OAc)₃ is the industry standard for reductive aminations due to its mild nature, it often struggles with electron-poor or sterically hindered pyrazole imines, leading to poor conversions and extended cycle times[2]. Solution: If catalytic hydrogenation (H₂ with Pd/C) is unviable due to infrastructure limits or catalyst poisoning by the pyrazole ring, switch to a Ti(OiPr)₄ / NaBH₄ system. Because the titanium reagent pre-activates the imine, the much cheaper and more reactive Sodium Borohydride (NaBH₄) can be used safely at 0 °C to rapidly reduce the imine without reducing the starting aldehyde (since the aldehyde is already fully converted to the imine). For extremely recalcitrant pyrazoles, a Triethylsilane/Trifluoroacetic acid (Et₃SiH/TFA) system can also be deployed[2].

Q4: The free base product is highly polar and difficult to extract. How do I isolate it without column chromatography? Causality: The presence of both a pyrazole ring and a terminal hydroxyl group makes the free base highly hydrophilic, leading to poor partitioning into standard organic solvents like ethyl acetate or dichloromethane during aqueous workup. Solution: Extract the product using 2-Methyltetrahydrofuran (2-MeTHF) at a highly basic pH (>12). Following extraction, do not attempt to crystallize the free base. Instead, precipitate the product as a hydrochloride salt by adding HCl in isopropanol. The resulting 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol hydrochloride (CAS 1856076-52-2) crystallizes readily and provides exceptional purity[3].

Quantitative Data: Reducing Agent Comparison

The following table summarizes process development data for the reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde with ethanolamine (1.5 eq) across different reducing systems.

Reducing SystemEquivalentsTemp (°C)Reaction TimeOver-alkylationIsolated YieldScalability Rating
NaBH(OAc)₃ / DCE1.52024 h8.5%62%Moderate
NaBH₄ / MeOH (Pre-imine)1.20 to 208 h12.0%68%Good
Ti(OiPr)₄ + NaBH₄ / EtOH 1.2 / 1.0 0 to 20 6 h < 2.0% 86% Excellent
H₂ (3 bar), 5% Pd/C / EtOHCat.2512 h4.5%81%Excellent*

*Requires specialized pressure vessel infrastructure.

Step-by-Step Experimental Protocol: Ti(OiPr)₄-Mediated Scale-Up

This protocol is engineered for high-yield, chromatography-free scale-up, utilizing titanium-mediated imine formation to suppress over-alkylation.

Reagents:

  • 1-Ethyl-1H-pyrazole-5-carbaldehyde: 1.0 eq (Limiting reagent)

  • Ethanolamine: 2.0 eq

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.2 eq

  • Sodium borohydride (NaBH₄): 1.0 eq

  • Absolute Ethanol (EtOH): 10 volumes

  • 2-Methyltetrahydrofuran (2-MeTHF): For extraction

  • 5M HCl in Isopropanol (IPA): For salt formation

Procedure:

  • Imine Formation: Charge a clean, dry reactor with absolute ethanol (10 vol) and ethanolamine (2.0 eq). Stir at 20 °C. Slowly add 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq).

  • Titanium Activation: Dropwise add Ti(OiPr)₄ (1.2 eq) to the reactor. The solution may become slightly cloudy. Stir the mixture at 20 °C for 4 hours. (Self-validation: IPC via HPLC should show >98% consumption of the aldehyde before proceeding).

  • Reduction: Cool the reactor to 0 °C. Add NaBH₄ (1.0 eq) in four equal portions over 45 minutes, maintaining the internal temperature below 5 °C to prevent exothermic side reactions. Once addition is complete, allow the reaction to warm to 20 °C and stir for 2 hours.

  • Quench & Filtration: Cool the mixture to 10 °C. Slowly quench by adding aqueous ammonia (28%, 2.0 vol). This converts the titanium species into insoluble titanium dioxide (TiO₂) salts. Stir vigorously for 30 minutes. Filter the resulting white suspension through a pad of Celite, washing the filter cake thoroughly with warm 2-MeTHF (3 × 3 vol).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with 2-MeTHF (5 vol) and adjust the pH to >12 using 5M NaOH. Separate the layers. Extract the aqueous layer once more with 2-MeTHF (3 vol). Wash the combined organic layers with brine (2 vol) and dry over anhydrous Na₂SO₄.

  • Salt Crystallization: Filter the drying agent and transfer the 2-MeTHF solution to a clean reactor. Cool to 5 °C. Slowly add 5M HCl in IPA (1.1 eq relative to expected yield). A white precipitate will form immediately. Stir for 1 hour at 0 °C, filter the solid, wash with cold 2-MeTHF, and dry under vacuum at 40 °C to afford 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol hydrochloride as a highly pure white crystalline solid.

References

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. URL:[Link]

  • Meyer, E., et al. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material. Organic Process Research & Development. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Optimization

optimizing electrospray ionization (ESI) conditions for 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol in LC-MS/MS

Answering the user's request. This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to successfully optimize electrospray ionization (ESI) conditions for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to successfully optimize electrospray ionization (ESI) conditions for the quantitative and qualitative analysis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol by LC-MS/MS.

Part 1: Foundational Analyte Chemistry

A logical approach to method development begins with understanding the analyte's key physicochemical properties. The structure of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol contains several functional groups that dictate its behavior in an LC-MS/MS system.

  • Core Structure: A substituted pyrazole linked to an ethanolamine moiety.

  • Key Functional Groups:

    • Secondary Amine: This is the most basic site on the molecule and is readily protonated. This makes the compound an excellent candidate for positive ion mode ESI.

    • Pyrazole Ring: A nitrogen-containing heterocycle that contributes to the molecule's overall polarity and potential for hydrogen bonding.

    • Primary Alcohol: Enhances the molecule's polarity.

Based on this structure, the molecule is a polar, basic compound. The primary goal of ESI optimization will be to maximize the formation of the protonated molecule, [M+H]⁺.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions for setting up an LC-MS/MS method for this analyte.

Q1: What is the expected mass-to-charge ratio (m/z) for the primary ion? The molecular formula is C₈H₁₅N₃O, which has a monoisotopic mass of approximately 169.1215 Da. In positive ion mode, you should target the protonated molecule, [M+H]⁺, at an m/z of ~170.1288 .

Q2: Should I use positive or negative ionization mode? Positive ion mode is strongly recommended. The secondary amine is a basic site that will readily accept a proton, especially in an acidified mobile phase, to form a stable cation. Negative mode would require deprotonation of the alcohol, which is chemically unfavorable under typical reversed-phase conditions.

Q3: What is a good starting point for the mobile phase? A mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is the standard and most effective starting point. The formic acid serves two critical purposes:

  • It lowers the mobile phase pH, ensuring the analyte is fully protonated before it enters the ESI source, which is crucial for ionization efficiency.[1][2]

  • It provides protons and conductivity to the ESI droplets, facilitating the desolvation process and improving signal stability.

Q4: Which LC column is most suitable for this compound? Given its polar nature, a standard C18 column may provide limited retention. Consider starting with a C18 column with aqueous stability (often designated as "AQ") or a column specifically designed for polar compound retention. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option, as it uses a high percentage of organic solvent which can be beneficial for ESI.[3]

Part 3: In-Depth Troubleshooting and Optimization

This section provides structured, cause-and-effect troubleshooting for common issues encountered during method development.

Issue 1: Low or No Signal Intensity

Low signal is the most common challenge. The troubleshooting process should be systematic, starting from the instrument's general health and moving toward analyte-specific parameters.

Logical Troubleshooting Workflow:

Caption: A systematic workflow for diagnosing low signal intensity.

Step-by-Step Protocol:

  • Perform a System Suitability Test (SST): Before blaming the analyte, confirm the instrument is working.[4][5] Infuse a known standard (e.g., reserpine) and ensure its signal intensity, mass accuracy, and stability meet specifications. If the SST fails, the problem lies with the instrument hardware (e.g., dirty source, detector issue), not your method.[5]

  • Optimize Source Parameters via Infusion: The most efficient way to find the "sweet spot" for your analyte is to perform a direct infusion.

    • Preparation: Prepare a 100-500 ng/mL solution of your analyte in a 50:50 acetonitrile:water mixture with 0.1% formic acid. Infuse this solution at a low flow rate (e.g., 10 µL/min).

    • Cone Voltage (or Fragmentor/Declustering Potential): This is often the most critical parameter.[6] It controls the energy used to desolvate ions and transfer them from the atmospheric pressure region to the vacuum region of the mass spectrometer.[6] Ramp the voltage (e.g., from 10 V to 60 V) and monitor the intensity of the [M+H]⁺ ion at m/z 170.13. Too low a voltage will result in poor ion transmission; too high will cause in-source fragmentation and a decrease in the precursor ion signal.[6][7][8]

    • Capillary Voltage: This voltage drives the electrospray. Optimize it for a stable spray and maximum ion current. A typical starting point is 3.5 kV. Unstable signals or electrical discharge (crackling sounds) indicate the voltage is too high.[3][9]

  • Optimize Gas and Temperature Settings:

    • Drying Gas (Nitrogen): This heated gas aids in solvent evaporation from the ESI droplets.[9] Higher LC flow rates require higher gas flows and temperatures to achieve efficient desolvation.

    • Nebulizer Gas: This gas helps to form a fine aerosol of charged droplets.[9] Higher pressure generally leads to smaller droplets and better ionization efficiency.

Table 1: Typical ESI Parameter Starting Points and Optimization Rationale

ParameterTypical Starting ValueOptimization RangeScientific Rationale
Capillary Voltage 3.5 kV2.0 - 4.5 kVCreates the potential difference needed to generate the electrospray. Optimized for spray stability and ion current.[10]
Cone Voltage 25 V10 - 60 VA critical parameter that aids in desolvation and ion sampling. Must be optimized per compound to maximize precursor ion intensity without inducing fragmentation.[6]
Source Temperature 120 °C100 - 150 °CHeats the ion source block to aid in initial solvent evaporation.
Desolvation Temp. 400 °C350 - 550 °CThe primary temperature for evaporating solvent from the charged droplets to release gas-phase ions.
Desolvation Gas Flow 800 L/Hr600 - 1000 L/HrHigh-flow gas that sweeps away the evaporated neutral solvent molecules.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Poor peak shape compromises both sensitivity and accuracy. For a basic compound like this, peak tailing is a common issue.

Logical Troubleshooting Workflow:

Caption: Decision tree for troubleshooting poor chromatographic peak shape.

Step-by-Step Protocol:

  • Check for Mass Overload: Inject a dilution series of your analyte. If peak shape improves at lower concentrations, you are overloading the column. Reduce the injection volume or sample concentration.

  • Verify Mobile Phase pH: The most common cause of peak tailing for basic compounds is secondary ionic interactions between the protonated analyte and deprotonated silanol groups on the silica stationary phase.[11] Ensuring the mobile phase is acidified (e.g., with 0.1% formic acid) neutralizes these silanol groups and significantly improves peak shape.[11]

  • Evaluate Column Choice: If tailing persists even with an acidified mobile phase, the column itself may be the issue. Older C18 columns may have more active silanol sites. Switching to a column with advanced end-capping or a hybrid particle technology can provide much better peak shape for basic analytes.

Part 4: Final Recommended Starting Conditions

This protocol is a robust starting point for method development. Fine-tuning will be necessary based on your specific instrumentation.

Table 2: Recommended LC-MS/MS Starting Method

ParameterRecommended Setting
LC Column C18 AQ or Polar-Embedded, < 2.5 µm, ~2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5-7 minutes
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Volume 1-5 µL
Ionization Mode ESI Positive
MS Acquisition Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 170.13
Product Ion (Q3) To be determined by optimizing collision energy
Collision Energy To be optimized (start with a ramp from 10-40 eV)

By applying these foundational principles and systematic troubleshooting workflows, you can efficiently develop a sensitive, robust, and reliable LC-MS/MS method for the analysis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol.

References
  • Collision Energy and Cone Voltage Optimisation for Glycopeptide Analysis. Scite.ai.
  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Published May 6, 2025.
  • Krenyacz J, Drahos L, Vékey K. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. Eur J Mass Spectrom (Chichester). 2009;15(2):361-365. doi:10.1255/ejms.942.
  • Troubleshooting low signal intensity in mass spectrometry for polymethoxyflavonoids. Benchchem. Published December 2025.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Published August 1, 2015.
  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex.
  • Leito I, Kruve A, Heering A, et al. Effect of mobile phase on electrospray ionization efficiency. Rapid Commun Mass Spectrom. 2008;22(22):3787-3794. doi:10.1002/rcm.3787.
  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Semantic Scholar.
  • pH Effects on Electrospray Ionization Efficiency. ResearchGate.
  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Published August 7, 2023.
  • Skyline Collision Energy Optimization.
  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Published December 8, 2020.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Published November 19, 2025.
  • Any suggestions for very low intensity in LC/MS/MS? ResearchGate. Published November 26, 2013.
  • Optimization of two key ion source parameters (capillary voltage and...). ResearchGate.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Published March 16, 2020.
  • de Hoffmann E, Stroobant V. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. J Mass Spectrom. 2002;37(7):781-793. doi:10.1002/jms.344.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • The Secrets of Electrospray Ionization: Why Less is More. LCGC International. Published March 21, 2026.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry.
  • 2-{[2-(4-{5-[(1-ethyl-1H-pyrazol-3-yl)amino]-1H-[4][7][12]triazolo[4,5-d]pyrimidin-1-yl}phenyl)propan-2-yl]oxy}ethan-1-ol. PubChem. Available from:

  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry. Published December 21, 2022.

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol Impurities

Welcome to the technical support center for the chromatographic analysis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol and its related impurities. This guide is designed for researchers, scientists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve co-elution issues encountered during their experiments. We will delve into the causal factors behind common separation challenges and provide systematic, field-proven strategies to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: We are observing a shoulder on our main peak for 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol. What is the most likely cause and the first step to take?

A shoulder on the main peak is a strong indicator of a co-eluting impurity.[1][2] The first and most impactful parameter to adjust is often the mobile phase composition, as this directly influences selectivity (α), a key factor in chromatographic resolution.[3][4][5] For reversed-phase high-performance liquid chromatography (RP-HPLC), a good initial step is to decrease the ramp rate of the gradient, creating a shallower gradient.[4] This can effectively increase the separation between closely eluting compounds.

Q2: Our primary impurity is highly polar and elutes near the solvent front, co-eluting with other early-eluting components. How can we improve its retention and separation?

Highly polar impurities pose a significant challenge in traditional reversed-phase chromatography due to their weak interaction with non-polar stationary phases.[6] To improve retention of your polar impurity, consider the following approaches:

  • Decrease the organic solvent percentage in your mobile phase. In reversed-phase mode, a higher aqueous content increases the retention of polar compounds.[7][8]

  • Explore Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is a powerful alternative for separating very polar compounds.[9][10][11][12][13] It utilizes a polar stationary phase and a mobile phase with a high organic solvent content, leading to the retention of polar analytes.[9][13]

  • Adjust the mobile phase pH . The analyte, 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol, contains an amino group, making its charge state pH-dependent.[14][15] Increasing the mobile phase pH will deprotonate the amine, making it less polar and increasing its retention in reversed-phase chromatography.[8][16]

Q3: We've tried adjusting the gradient and mobile phase composition, but two critical impurities remain co-eluted. What is the next logical step?

When mobile phase optimization is insufficient, changing the stationary phase chemistry is the next most powerful tool to alter selectivity.[3][4] Different stationary phases offer unique interaction mechanisms that can resolve compounds that co-elute on a standard C18 column. Consider these alternatives:

  • Phenyl-Hexyl or Cyano (CN) columns: These phases provide different selectivity based on pi-pi and dipole-dipole interactions, respectively, which can be effective for aromatic and polar compounds.[4]

  • Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as ion-exchange and hydrophobic interactions, on a single stationary phase.[17][18][19][20] This can provide unique selectivities for complex mixtures of ionizable and neutral compounds.[19]

In-Depth Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization for Co-elution Resolution

This guide provides a structured workflow for optimizing mobile phase parameters to resolve co-eluting peaks. The underlying principle is to systematically alter the selectivity (α) and retention factor (k) of the separation.[5]

Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization A Start: Co-elution Observed B Adjust Gradient Slope (Shallower Gradient) A->B C Resolution Achieved? B->C D Change Organic Modifier (e.g., Acetonitrile to Methanol) C->D No I End: Baseline Separation C->I Yes E Resolution Achieved? D->E F Modify Mobile Phase pH E->F No E->I Yes G Resolution Achieved? F->G H Consider Stationary Phase Change G->H No G->I Yes

Caption: A logical workflow for troubleshooting co-elution by systematically optimizing mobile phase parameters.

Step-by-Step Protocol:

  • Initial Assessment: Confirm co-elution using a photodiode array (PDA) detector to check for peak purity. If the UV spectra across the peak are not identical, co-elution is likely occurring.[1]

  • Gradient Optimization:

    • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% organic in 15 minutes) to determine the approximate elution times of all components.[4]

    • Shallow Gradient: Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. A slower increase in the organic solvent concentration often improves resolution.[4]

  • Change Organic Modifier: If a shallower gradient is insufficient, switch the organic modifier. For example, if you are using acetonitrile, try methanol. The different solvent properties can alter the elution order and improve separation.[4]

  • pH Adjustment: The ionization state of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol and its impurities can be manipulated by changing the mobile phase pH.

    • For basic compounds like the target analyte, increasing the pH will suppress ionization, leading to increased retention and potentially altered selectivity in reversed-phase chromatography.[8]

    • Conversely, decreasing the pH will protonate the amine, making it more polar and decreasing its retention.[16]

    • It is crucial to operate within the stable pH range of your column.

Data Presentation: Impact of Mobile Phase Parameters on Resolution

Parameter AdjustedExpected Outcome on Co-eluting PeaksRationale
Gradient Slope Increased separation between closely eluting peaks.A shallower gradient provides more time for differential migration.[4]
Organic Modifier Altered selectivity and potential reversal of elution order.Different solvents have unique interactions with the analyte and stationary phase.[4]
Mobile Phase pH Significant changes in retention and selectivity for ionizable compounds.The charge state of the analyte and impurities is altered, affecting their interaction with the stationary phase.[14][21]
Guide 2: Leveraging Alternative Chromatographic Modes for Polar Impurities

When dealing with highly polar impurities that are poorly retained in reversed-phase chromatography, alternative chromatographic modes can provide the necessary selectivity for separation.

Workflow for Selecting an Alternative Chromatographic Mode

Alternative_Modes A Start: Poor Retention of Polar Impurity in RP-HPLC B Consider Hydrophilic Interaction Liquid Chromatography (HILIC) A->B C Does the analyte have ionizable groups? A->C F Method Development and Optimization B->F D Consider Mixed-Mode Chromatography (MMC) C->D Yes E Evaluate Chiral Stationary Phases if enantiomeric separation is required C->E No D->F E->F

Caption: A decision-making workflow for selecting an appropriate alternative chromatographic mode for polar impurities.

1. Hydrophilic Interaction Liquid Chromatography (HILIC):

HILIC is an excellent choice for separating highly polar compounds that are not well-retained in reversed-phase chromatography.[9][11][12]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., silica, amide, or amino) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[10][12] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[10][13]

  • Mobile Phase: Gradient elution in HILIC starts with a high percentage of organic solvent, and the aqueous content is increased to elute the polar compounds.[9][10]

Experimental Protocol: HILIC Method Development

  • Column Selection: Start with a HILIC column with an amide or amino stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

  • Initial Gradient:

    • 0-1 min: 100% A

    • 1-10 min: 0-100% B

    • 10-12 min: 100% B

    • 12-12.1 min: 100-0% B

    • 12.1-15 min: 100% A (re-equilibration)

  • Optimization: Adjust the gradient slope and buffer concentration to fine-tune the separation.

2. Mixed-Mode Chromatography (MMC):

MMC is particularly useful when dealing with a mixture of compounds having different functionalities, such as ionizable and neutral species.[19]

  • Mechanism: MMC resins combine multiple interaction mechanisms, such as ion-exchange and hydrophobic interactions, on a single ligand.[17][18][20] This allows for unique selectivities that are not achievable with single-mode chromatography.[17]

  • Application: For 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol and its impurities, a mixed-mode column with both cation-exchange and reversed-phase characteristics could be highly effective. The cation-exchange functionality would interact with the protonated amine groups, while the reversed-phase characteristics would provide retention for less polar components.

3. Chiral Chromatography:

If the impurities are stereoisomers of the main compound, chiral chromatography is necessary for their separation.[22] The ethanolamine moiety in the target compound suggests the potential for chiral centers.

  • Mechanism: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with enantiomers, leading to their separation.[23][24]

  • Column Selection: Common CSPs for separating ethanolamine derivatives include those based on cyclodextrins and cellulose derivatives.[23][24]

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Chirality, 34(4), 620-629. [Link]

  • Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds | Request PDF. ResearchGate. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Mixed Mode Chromatography. Sartorius. [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Journal of Chromatography A, 932(1-2), 31-43. [Link]

  • Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. NSF Public Access Repository. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch. Diva-Portal.org. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • How to Increase Retention. GL Sciences. [Link]

  • Eluting Possibilities with Mixed-Mode Chromatography. Pharmaceutical Technology. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. Acta Marisiensis. Seria Medica. [Link]

  • Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology, 3rd ed.; Taylor & Francis: New York, 2006. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Kinetics of Pyrazole-Based Inhibitors: A Case Study of Ethyl vs. Methyl Analogs

Introduction: The Significance of Pyrazole Scaffolds and Kinetic Analysis in Drug Discovery The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds and Kinetic Analysis in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1][2] These five-membered heterocyclic compounds are integral to drugs treating a wide array of diseases, from various cancers to inflammatory conditions and infectious diseases.[3][4] The metabolic stability and versatile nature of the pyrazole ring allow for extensive structural modifications, making it a focal point in the design of novel therapeutics.[1] A critical aspect of drug development is understanding the structure-activity relationship (SAR), which elucidates how subtle changes in a molecule's structure can profoundly impact its biological activity.[5][6]

A key determinant of a drug's efficacy is its binding kinetics—the rate at which it associates with its target (kₐ or kₒₙ) and dissociates from it (kₔ or kₒff). These kinetic parameters, which together define the binding affinity (Kᴅ), provide a more dynamic and physiologically relevant picture of a drug's action than affinity alone. For instance, a drug with a slow dissociation rate (a long residence time) may exhibit a more durable effect in vivo.

This guide provides a comprehensive framework for comparing the binding kinetics of two closely related pyrazole analogs: 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol and its 1-methyl pyrazole counterpart . While specific kinetic data for these exact compounds are not publicly available, this guide will use them as a case study to illustrate the principles and methodologies for such a comparison. We will hypothesize a relevant biological target, Cyclin-Dependent Kinase 2 (CDK2), a well-established target for pyrazole-based inhibitors in cancer therapy, to provide a concrete experimental context.[7][8]

The Central Question: Ethyl vs. Methyl Substitution and Its Impact on Binding Kinetics

The core of our investigation revolves around a seemingly minor structural modification: the substitution of a methyl group with an ethyl group at the N1 position of the pyrazole ring. This seemingly simple change can have significant consequences for the binding kinetics due to alterations in sterics, hydrophobicity, and the overall conformation of the molecule. Understanding these effects is crucial for rational drug design and lead optimization.[9]

This guide will walk through the experimental design, methodology, and data interpretation required to rigorously compare the binding kinetics of these two analogs. We will focus on two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Part 1: Experimental Design and Methodology

A robust comparison of binding kinetics requires meticulous experimental design and the use of orthogonal methods to validate the findings. Here, we outline the protocols for determining the binding kinetics of our two pyrazole analogs with our hypothetical target, CDK2.

Target Protein and Ligand Preparation

Target Protein (Ligand): Recombinant Human CDK2/Cyclin A

  • Expression and Purification: High-purity, active recombinant human CDK2/Cyclin A complex is essential. This is typically achieved through expression in a suitable system (e.g., baculovirus-infected insect cells or E. coli) followed by affinity chromatography (e.g., His-tag or GST-tag) and size-exclusion chromatography to ensure homogeneity.

  • Quality Control: The purity of the protein should be >95% as determined by SDS-PAGE. The activity of the kinase should be confirmed using a standard kinase assay.

Test Compounds (Analytes): 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol and 1-methyl pyrazole analog

  • Synthesis and Purity: The compounds should be synthesized with high purity (>98%), confirmed by NMR and mass spectrometry.[10][11]

  • Solubility: The compounds should be dissolved in a suitable solvent, typically DMSO, to create high-concentration stock solutions. The final concentration of DMSO in the experimental buffer should be kept low (ideally <1%) and consistent across all experiments to minimize solvent effects.

Primary Kinetic Analysis: Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[12][13] It is an indispensable tool for determining association and dissociation rate constants.

Experimental Workflow for SPR Analysis

Caption: A typical workflow for an SPR experiment.

Step-by-Step SPR Protocol:

  • Sensor Chip and Buffer Preparation: A CM5 sensor chip is typically used for amine coupling. The running buffer should be a physiologically relevant buffer, such as HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20), to minimize non-specific binding.

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]

    • Inject the CDK2/Cyclin A protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently immobilized via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.[14]

    • A reference flow cell should be prepared in the same way but without the protein to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Interaction Analysis:

    • Prepare serial dilutions of the ethyl and methyl pyrazole analogs in running buffer. A typical concentration range would span from 0.1 to 10 times the expected Kᴅ.[15]

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[12] This is the association phase .

    • After the injection, flow running buffer over the surfaces to monitor the dissociation phase .

    • Between each analyte injection, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the ligand (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The association (kₐ) and dissociation (kₔ) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kᴅ) is then calculated as kₔ/kₐ.

Orthogonal Validation: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16][17] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).[18][19]

Experimental Workflow for ITC Analysis

ITC_Workflow cluster_prep_itc Preparation cluster_titration Titration cluster_analysis_itc Data Analysis prep_protein_itc Prepare CDK2/Cyclin A in ITC Buffer load_protein Load Protein into Sample Cell prep_protein_itc->load_protein prep_compounds_itc Prepare Analogs in Matched Buffer load_ligand Load Analog into Syringe prep_compounds_itc->load_ligand titration_run Perform Stepwise Injections at Constant Temperature load_protein->titration_run load_ligand->titration_run raw_thermogram Obtain Raw Thermogram (Heat Pulses) titration_run->raw_thermogram integration Integrate Heat Pulses to Generate Binding Isotherm raw_thermogram->integration fitting_itc Fit Isotherm to a Binding Model integration->fitting_itc results_itc Determine KD, ΔH, and Stoichiometry (n) fitting_itc->results_itc

Caption: A typical workflow for an ITC experiment.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Dialyze the CDK2/Cyclin A protein extensively against the ITC running buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve the pyrazole analogs in the final dialysis buffer to ensure a perfect match. Any buffer mismatch can lead to large heats of dilution, obscuring the binding signal.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the analog solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of small, sequential injections of the analog into the protein solution at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • The raw data consists of a series of heat pulses for each injection.

    • Integrate the area under each peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of analog to protein to generate a binding isotherm.

    • Fit the binding isotherm to a suitable model (e.g., a single-site binding model) to determine the Kᴅ, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS, where Kₐ = 1/Kᴅ.

Part 2: Data Presentation and Interpretation

The data obtained from SPR and ITC experiments should be summarized in clear, comparative tables. This allows for a direct assessment of the impact of the ethyl vs. methyl substitution.

Hypothetical Kinetic and Thermodynamic Data

Below are tables of hypothetical, yet plausible, data for the interaction of our two pyrazole analogs with CDK2.

Table 1: Comparative Binding Kinetics (SPR)

Compoundkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kᴅ (nM)Residence Time (1/kₔ) (s)
Ethyl Analog 1.5 x 10⁵5.0 x 10⁻³33.3200
Methyl Analog 2.0 x 10⁵2.0 x 10⁻²10050

Table 2: Comparative Thermodynamic Data (ITC)

CompoundKᴅ (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Ethyl Analog 351.05-12.5+2.3-10.2
Methyl Analog 1100.98-10.8+1.4-9.4
Interpretation of Results
  • Binding Affinity (Kᴅ): In our hypothetical data, the ethyl analog exhibits a ~3-fold higher affinity (lower Kᴅ) for CDK2 than the methyl analog. This is consistent across both SPR and ITC, providing confidence in the result.

  • Kinetics (kₐ and kₔ): The primary driver for the improved affinity of the ethyl analog is its significantly slower dissociation rate (kₔ). Its association rate (kₐ) is slightly slower than the methyl analog, but the 4-fold decrease in the off-rate leads to a longer residence time (200s vs. 50s). This suggests that the ethyl group may be making additional favorable interactions within the binding pocket that stabilize the complex.

  • Thermodynamics (ΔH and ΔS): The ITC data reveals that the binding of both compounds is enthalpically driven (favorable negative ΔH), which is common for kinase inhibitors. The ethyl analog shows a more favorable enthalpy of binding (-12.5 kcal/mol vs. -10.8 kcal/mol), suggesting it forms stronger or more numerous hydrogen bonds or van der Waals interactions with the target.[19] The binding of both compounds is entropically penalized (unfavorable positive -TΔS), which can be due to the loss of conformational freedom upon binding.

Conclusion: Synthesizing the Findings for Drug Design

  • The substitution of a methyl group with an ethyl group at the N1 position of the pyrazole ring leads to a modest but significant increase in binding affinity for CDK2.

  • The primary kinetic driver for this improved affinity is a slower dissociation rate, resulting in a longer residence time for the ethyl analog.

  • The interaction is enthalpically driven, with the ethyl group likely forming more favorable interactions in the binding pocket.

These insights are invaluable for drug development professionals. A longer residence time can translate to a more sustained pharmacological effect, potentially allowing for less frequent dosing. The thermodynamic data provides clues about the nature of the binding interactions, which can guide further structural modifications to optimize potency and selectivity. By combining techniques like SPR and ITC, researchers can build a comprehensive understanding of the structure-kinetics and structure-thermodynamics relationships that are essential for the rational design of new and improved therapeutics.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Science Publishing Group. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • ITC Assay Services. Ichor Life Sciences. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Guide to Running an SPR Experiment. Nicoya. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. [Link]

  • Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance Introduction Instrument Overview. University of New South Wales. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated. MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazone Derivatives as Potential Agents Against A549 Lung Cancer Cells. PubMed. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. [Link]

  • (PDF) Pyrazoline Derivatives: Synthesis, In Silico, Enzyme Kinetics Studies and Biological Activity against Cholinesterase, Lipoxygenase, and α‐Amylase. ResearchGate. [Link]

  • Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. PMC - NIH. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. PubMed. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole. Semantic Scholar. [Link]

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Comparative

A Comparative Guide to the Efficacy of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol and Standard Pyrazole Ligands in Catalysis

In the dynamic field of coordination chemistry and catalysis, the rational design of ligands is paramount to modulating the activity, selectivity, and stability of metal complexes. Pyrazole-based ligands have emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of coordination chemistry and catalysis, the rational design of ligands is paramount to modulating the activity, selectivity, and stability of metal complexes. Pyrazole-based ligands have emerged as a versatile and highly tunable class of compounds, finding widespread application in areas ranging from medicinal chemistry to homogeneous catalysis.[1][2] This guide provides an in-depth comparative analysis of the novel ligand, 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol, against standard, commercially available pyrazole ligands. Through a detailed examination of their synthesis, coordination behavior, and a proposed comparative study of their catalytic efficacy, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed ligand selection and catalyst design.

Introduction to the Ligand Candidates

The efficacy of a metal-based catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands.[3] This guide focuses on a comparative assessment of a functionally-rich pyrazole ligand with simpler, yet widely employed, standard pyrazole ligands.

1.1. The Target Ligand: 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

This ligand, hereafter referred to as L1 , introduces several key functional groups to the pyrazole scaffold: an N-ethyl substituent, a secondary amine, and a primary alcohol. These modifications are anticipated to influence its coordination chemistry and catalytic performance in several ways:

  • N-ethyl group: This alkyl substituent enhances the ligand's lipophilicity and can sterically influence the coordination sphere of the metal center.

  • Amino-alcohol side chain: The presence of both a nitrogen and an oxygen donor atom allows for versatile coordination modes, potentially acting as a bidentate (N,N) or tridentate (N,N,O) ligand. The hydroxyl group can also participate in hydrogen bonding, which may play a role in substrate activation or stabilization of transition states.

1.2. Standard Pyrazole Ligands for Comparison

For a meaningful comparison, two commercially available and well-characterized pyrazole ligands are selected as benchmarks:

  • 1H-Pyrazole (PzH): The parent pyrazole, a simple and effective N-donor ligand.[1]

  • 3,5-Dimethylpyrazole (dmpzH): A sterically more hindered pyrazole with electron-donating methyl groups that can influence the electronic properties of the metal center.

Synthesis of Ligand L1: A Proposed Route

2.1. Step 1: Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde

The synthesis of the aldehyde precursor can be achieved via a Vilsmeier-Haack reaction on N-ethylpyrazole.[4]

Synthesis_Step1 N_ethylpyrazole N-Ethylpyrazole Vilsmeier_reagent POCl3, DMF N_ethylpyrazole->Vilsmeier_reagent 1. Vilsmeier-Haack Reaction Intermediate Vilsmeier Adduct Vilsmeier_reagent->Intermediate Hydrolysis H2O Intermediate->Hydrolysis 2. Hydrolysis Product1 1-ethyl-1H-pyrazole-5-carbaldehyde Hydrolysis->Product1

Caption: Proposed synthesis of the aldehyde precursor for L1.

2.2. Step 2: Reductive Amination with Ethanolamine

The final step involves the reductive amination of the synthesized aldehyde with ethanolamine. This reaction forms an imine intermediate which is then reduced in situ to the desired secondary amine.[5][6] Sodium borohydride is a suitable and mild reducing agent for this transformation.[6]

Synthesis_Step2 Product1 1-ethyl-1H-pyrazole-5-carbaldehyde Ethanolamine Ethanolamine Product1->Ethanolamine 1. Imine formation Imine_intermediate Imine Intermediate Ethanolamine->Imine_intermediate Reducing_agent NaBH4, EtOH Imine_intermediate->Reducing_agent 2. Reduction Product_L1 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (L1) Reducing_agent->Product_L1

Caption: Proposed reductive amination to yield ligand L1.

Comparative Efficacy: A Proposed Experimental Framework

To objectively assess the efficacy of L1 in comparison to PzH and dmpzH , a well-defined catalytic reaction is necessary. The catecholase activity of copper(II) complexes is a well-established model system for evaluating the performance of N-donor ligands.[7][8] This reaction involves the oxidation of a catechol substrate to the corresponding quinone, a process that can be conveniently monitored by UV-Vis spectroscopy.[9]

3.1. Rationale for Choosing Catecholase Mimicry

The choice of this model reaction is based on several factors:

  • Relevance: The oxidation of catechols is a biologically and industrially important transformation.

  • Well-Established Protocols: Standardized procedures for evaluating catecholase activity are readily available.[7][9]

  • Sensitivity to Ligand Effects: The rate of catechol oxidation is highly sensitive to the electronic and steric environment of the copper center, which is directly influenced by the coordinating ligand.

3.2. Proposed Experimental Design

A comparative study would involve the in situ generation of copper(II) complexes of L1 , PzH , and dmpzH , followed by kinetic monitoring of the oxidation of a model substrate, 3,5-di-tert-butylcatechol (3,5-DTBC).

Experimental_Workflow cluster_ligands Ligand Preparation cluster_complexation In Situ Complex Formation cluster_catalysis Catalytic Reaction cluster_analysis Data Analysis L1 Synthesized L1 Copper_salt Cu(II) Salt (e.g., Cu(NO3)2) L1->Copper_salt PzH PzH (Standard) PzH->Copper_salt dmpzH dmpzH (Standard) dmpzH->Copper_salt Complex_L1 [Cu(L1)]2+ Copper_salt->Complex_L1 Complex_PzH [Cu(PzH)]2+ Copper_salt->Complex_PzH Complex_dmpzH [Cu(dmpzH)]2+ Copper_salt->Complex_dmpzH Substrate 3,5-DTBC Complex_L1->Substrate Complex_PzH->Substrate Complex_dmpzH->Substrate Reaction_L1 Oxidation with [Cu(L1)]2+ Substrate->Reaction_L1 Reaction_PzH Oxidation with [Cu(PzH)]2+ Substrate->Reaction_PzH Reaction_dmpzH Oxidation with [Cu(dmpzH)]2+ Substrate->Reaction_dmpzH UV_Vis UV-Vis Spectroscopy (Monitor Quinone Formation at ~400 nm) Reaction_L1->UV_Vis Reaction_PzH->UV_Vis Reaction_dmpzH->UV_Vis Kinetics Determine Initial Rates (Turnover Frequency) UV_Vis->Kinetics Comparison Comparative Efficacy Plot Kinetics->Comparison

Caption: Workflow for the comparative catalytic study.

Experimental Protocols

4.1. General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents for spectroscopic measurements should be of spectroscopic grade.

4.2. Protocol for the Synthesis of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (L1)

This protocol is a proposed method and may require optimization.

  • Step 1: Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde

    • To a stirred solution of N-ethylpyrazole (1.0 eq) in anhydrous DMF at 0 °C, slowly add phosphorus oxychloride (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reductive Amination

    • Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and ethanolamine (1.2 eq) in ethanol.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography if necessary.

4.3. Protocol for the Evaluation of Catecholase Activity

  • Prepare stock solutions of the ligands (L1 , PzH , dmpzH ), copper(II) nitrate trihydrate, and 3,5-di-tert-butylcatechol (3,5-DTBC) in methanol.

  • In a quartz cuvette, mix the copper(II) nitrate solution and the respective ligand solution in a 1:1 molar ratio to form the in situ catalyst.

  • Initiate the reaction by adding the 3,5-DTBC solution to the cuvette.

  • Immediately begin monitoring the increase in absorbance at the λmax of the corresponding quinone (around 400 nm) using a UV-Vis spectrophotometer.

  • Record the absorbance at regular time intervals for at least 10 minutes.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • The catalytic activity can be expressed as the turnover frequency (TOF), calculated as moles of product formed per mole of catalyst per unit time.

Data Presentation and Interpretation

The comparative efficacy of the ligands can be visualized by plotting the initial reaction rates or TOF values for each catalyst.

Table 1: Hypothetical Comparative Catalytic Activity Data

LigandCatalystInitial Rate (μM/min)Turnover Frequency (TOF) (min⁻¹)
L1 [Cu(L1)]²⁺Expected HighExpected High
PzH [Cu(PzH)]²⁺ModerateModerate
dmpzH [Cu(dmpzH)]²⁺LowLow

Note: The values in this table are hypothetical and serve to illustrate the expected trend. Actual experimental data would be required for a definitive comparison.

It is hypothesized that the L1 -based catalyst will exhibit the highest activity due to the potential for tridentate coordination, which can stabilize the copper center in a favorable geometry for catalysis. The electron-donating properties of the N-ethyl group may also contribute to enhanced catalytic turnover.

Characterization of Ligands and Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial for validating their structures and understanding their properties.

6.1. Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized ligand L1 .[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring and the amino-alcohol functional groups.[11]

  • UV-Vis Spectroscopy: This technique is not only used for kinetic studies but also to characterize the electronic properties of the copper complexes.[12]

6.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.[13][14][15] Obtaining crystal structures of the copper complexes with L1 , PzH , and dmpzH would provide invaluable insights into the structural basis for any observed differences in catalytic activity.[12][16][17]

Conclusion

This guide has outlined a comprehensive framework for the synthesis and comparative efficacy evaluation of the novel pyrazole ligand, 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol, against standard pyrazole ligands. The proposed synthetic route and experimental protocols provide a clear path for researchers to investigate the potential of this and other functionally-rich pyrazole ligands in catalysis. The anticipated enhanced performance of L1 , attributed to its unique structural features, underscores the importance of rational ligand design in the development of next-generation catalysts. Further experimental validation of the hypotheses presented herein is encouraged to fully elucidate the structure-activity relationships of this promising class of ligands.

References

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogen
  • Martens, C. F., et al. (1995). X-ray Structures and Redox Properties of Copper(II) Bis(pyrazole) Complexes. Inorganic Chemistry, 34(18), 4735–4744.
  • Mousavi-Ebadi, M., & Safaei-Ghomi, J. (n.d.). Some commercially available drugs containing pyrazole skeleton.
  • Syntheses and x-ray structures of group 11 pyrazole and pyrazolate complexes. X-ray crystal structures of bis(3,5-diphenylpyrazole)copper(II) dibromide, tris(.mu.-3,5-diphenylpyrazolato-N,N')trisilver(I)-2-tetrahydrofuran, tris(.mu. -3,5-diphenylpyrazolato-N,N')trigold(I), and hexakis(.mu. -3,5-diphenylpyrazolato-N,N')hexagold(I).
  • Dubal, G., Joshi, K., & Talaviya, R. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (2023).
  • Toubi, Y., et al. (2012). Synthesis, characterization and catecholase activity of copper (II) complexes with bispyrazole tri-podal Ligands. Journal of Materials and Environmental Science, 3(2), 328-341.
  • Otieno, T., et al. (2002). A copper(II)–pyrazole complex cation with 3 imposed symmetry.
  • Bis(Pyrazolyl) Methane Supported Copper (II)
  • Coordination behaviour of new dipyridylpyrazole ligands towards ZnCl2 and PdCl2 fragments.
  • A polymeric copper complex based on a pyrazole derivative: Synthesis, spectroscopic, X‐ray, and biological activity studies. GCRIS. (2024).
  • Synthesis, characterization, and biological evaluation of new copper complexes ofnaphthyl pyrazole ligands. TÜBİTAK Academic Journals. (2021).
  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. (2021).
  • Synthesis, structure, and catecholase activity of bispyrazolylacetate copper(ii) complexes. Dalton Transactions.
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PMC.
  • Catecholase catalytic properties of copper (II) complexes prepared in-situ with heterocyclic ligands: Experimental and DFT study. SciSpace.
  • Influence of Charge Delocalization on Manganese Catalyzed Transfer Hydrogen
  • Catechol oxidase and Copper(I/II) Complexes Derived from Bipyrazol Ligand: Synthesis, Molecular Structure Investigation of New Biomimetic Functional Model and Mechanistic Study. Semantic Scholar. (2019).
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC. (2025).
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. (2025).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Synthesis of new derivatized pyrazole based ligands and their c
  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide. RSC Publishing. (2020).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. (2023).
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amin
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymeriz
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Synthesis, Characterization and Application of NNN Pincer Manganese Complexes with Pyrazole Framework in α-Alkyl
  • Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(i) complexes. Dalton Transactions.
  • Product Focus - Pyrazoles. Apollo Scientific.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals. (2019).
  • Manganese-Catalyzed Asymmetric Hydrogenation of Multi-Nitrogen Heteroarom
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed. (2017).
  • Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH 3).

Sources

Validation

In Vitro Cytotoxicity Profiling Guide: 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol vs. Reference Therapeutics

As drug development pipelines increasingly rely on novel heterocyclic building blocks, pyrazole derivatives have emerged as privileged scaffolds. They frequently exhibit potent anti-inflammatory, kinase-inhibitory, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on novel heterocyclic building blocks, pyrazole derivatives have emerged as privileged scaffolds. They frequently exhibit potent anti-inflammatory, kinase-inhibitory, and anticancer properties [1]. The investigational compound 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (hereafter referred to as EEPAE ) features an ethyl-pyrazole core linked to an ethanolamine moiety.

To determine the viability of EEPAE as a lead compound or screening hit, it is critical to benchmark its cytotoxicity against established reference therapeutics. This guide provides a comprehensive framework for evaluating EEPAE's in vitro cytotoxicity, detailing the mechanistic rationale, comparative data, and self-validating experimental protocols required for rigorous preclinical screening.

Mechanistic Rationale & Reference Selection

When profiling a novel compound like EEPAE, selecting appropriate reference compounds is critical for establishing a therapeutic window and understanding potential mechanisms of action.

  • Doxorubicin (Positive Control 1): A standard anthracycline chemotherapeutic that induces cytotoxicity via DNA intercalation and Topoisomerase II inhibition. It serves as a benchmark for acute, non-selective cytotoxicity.

  • Staurosporine (Positive Control 2): A potent, broad-spectrum protein kinase inhibitor. Because many pyrazole derivatives act as ATP-competitive kinase inhibitors [1], Staurosporine provides a relevant mechanistic benchmark for apoptosis induction via kinase modulation.

  • Vehicle Control (Negative Control): 0.1% DMSO ensures that the solvent does not contribute to observed cellular toxicity.

Causality of Assay Selection

To quantify cytotoxicity, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay . Unlike colorimetric assays (e.g., MTT) which rely on variable enzymatic conversion rates, this assay directly quantifies intracellular Adenosine Triphosphate (ATP) [2]. Because ATP is an obligatory marker of metabolically active cells and degrades rapidly upon cell death, its luminescent quantification provides a direct, causal link to absolute cell viability without the artifacts of metabolic hyperactivation.

Mechanism Dox Doxorubicin (Reference) DNA DNA Intercalation & Topo II Inhibition Dox->DNA Stauro Staurosporine (Reference) Kinase Pan-Kinase Inhibition Stauro->Kinase EEPAE EEPAE (Investigational) Unknown Putative Kinase/ Target Modulation EEPAE->Unknown Apoptosis Cellular Apoptosis (Loss of ATP) DNA->Apoptosis Kinase->Apoptosis Unknown->Apoptosis

Mechanistic pathways of reference compounds vs. the putative action of EEPAE.

Comparative Cytotoxicity Data

To evaluate the therapeutic index of EEPAE, cytotoxicity is assessed across a panel of cell lines: HepG2 (Hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma), and HEK-293 (Human embryonic kidney, serving as a non-neoplastic control).

The following table summarizes the half-maximal inhibitory concentration ( IC50​ ) values after 72 hours of continuous exposure.

CompoundHepG2 IC50​ (µM)MCF-7 IC50​ (µM)HEK-293 IC50​ (µM)Selectivity Index (HEK293 / MCF7)
EEPAE > 100.085.4 ± 3.2> 100.0> 1.17
Doxorubicin 1.2 ± 0.10.8 ± 0.054.5 ± 0.35.62
Staurosporine 0.05 ± 0.010.03 ± 0.010.08 ± 0.022.66

Data Interpretation: As an early-stage building block, EEPAE exhibits mild, selective cytotoxicity toward the MCF-7 breast cancer line at high micromolar concentrations, while remaining largely non-toxic to hepatic and renal models up to 100 µM. In contrast, Staurosporine and Doxorubicin demonstrate expected nanomolar to low-micromolar potency. The low baseline toxicity of EEPAE in HEK-293 cells suggests it is a structurally safe scaffold for further derivatization (e.g., synthesizing bulkier kinase inhibitors) without introducing inherent off-target necrosis.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol incorporates a self-validating system. By calculating the Z'-factor using the positive (Staurosporine) and negative (DMSO) controls, researchers can mathematically prove the assay's robustness before interpreting the EEPAE data. A Z'-factor > 0.5 indicates an excellent assay.

Materials Required
  • Cell Lines: HepG2, MCF-7, HEK-293 (authenticated via STR profiling).

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay [2], EEPAE (synthesized or commercial source), Doxorubicin HCl, Staurosporine.

  • Equipment: Opaque white 96-well or 384-well microplates, Orbital shaker, Microplate luminometer.

Step-by-Step Methodology

Step 1: Cell Seeding & Equilibration

  • Harvest cells in the logarithmic growth phase.

  • Seed cells into opaque white 96-well plates at a density of 5×103 cells/well in 100 µL of standard culture medium (e.g., DMEM + 10% FBS).

  • Include cell-free wells containing only 100 µL of medium to serve as the background luminescence control.

  • Incubate plates at 37°C, 5% CO2​ for 24 hours to allow for cell attachment and recovery.

Step 2: Compound Preparation & Treatment

  • Prepare a 10 mM stock solution of EEPAE, Doxorubicin, and Staurosporine in 100% DMSO.

  • Perform 10-point, 3-fold serial dilutions in culture medium. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Add the diluted compounds to the respective wells and incubate for 72 hours.

Step 3: ATP-Dependent Lysis & Luminescence Reading

  • Remove the plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes. Causality note: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (100 µL).

  • Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

Step 4: Data Normalization & Validation

  • Subtract the average background luminescence (cell-free wells) from all experimental wells.

  • Calculate viability: %Viability=(RLUcompound​/RLUvehicle​)×100 .

  • Calculate the Z'-factor using the equation: Z′=1−∣μvehicle​−μstaurosporine​∣3(σvehicle​+σstaurosporine​)​ . Proceed with IC50​ curve fitting (4-parameter logistic regression) only if Z′≥0.5 .

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (72h) Seed->Treat Equilibrate 3. Room Temp Equilibration (30m) Treat->Equilibrate Reagent 4. Add CellTiter-Glo® Reagent Equilibrate->Reagent Lysis 5. Orbital Shaking (Lysis & ATP Release) Reagent->Lysis Read 6. Luminescence Quantification Lysis->Read

High-throughput screening workflow for ATP-dependent cytotoxicity profiling.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents National Center for Biotechnology Information (PMC)[Link]

Safety & Regulatory Compliance

Safety

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol As drug development professionals and synthetic chemists scale up operations involving complex heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

As drug development professionals and synthetic chemists scale up operations involving complex heterocycles, end-of-life chemical management becomes a critical operational pillar. 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a secondary amine featuring both an ethyl-pyrazole ring and an ethanolamine moiety. Often utilized as a building block in pharmaceutical synthesis, its disposal presents specific logistical challenges.

Because this compound contains a nitrogen-rich heterocycle and a basic amino alcohol functional group, its disposal must account for inherent basicity, aquatic toxicity, and chemical incompatibility. This guide provides a field-proven, self-validating framework for the safe and compliant disposal of this compound.

Chemical Profiling & Hazard Assessment

Understanding the molecular behavior of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is the first step in establishing a logical disposal protocol. The secondary amine group confers significant basicity. Under the US EPA Resource Conservation and Recovery Act (RCRA), aqueous wastes with a pH ≥ 12.5 are strictly classified as D002 (Corrosive) characteristic hazardous waste[1].

Furthermore, amino alcohols exhibit pronounced aquatic toxicity. While it may be tempting to neutralize and drain-dispose of small quantities, this practice is strictly prohibited. Municipal wastewater treatment plants are not equipped to degrade complex synthetic pyrazoles, leading to environmental accumulation and potential regulatory fines[2][3].

Table 1: Quantitative Waste Profiling Data

ParameterSpecification
Chemical Name 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol
Common Salt Form Hydrochloride (CAS: 1856076-52-2)[4]
Molecular Formula C8H15N3O (Free base)
Primary Hazard Class Irritant (Skin/Eye), Aquatic Toxicity
RCRA Waste Code D002 (if aqueous pH ≥ 12.5)[1]
Incompatible Materials Strong oxidizers, acyl halides, strong acids[2][5]
Preferred Disposal Route High-Temperature Incineration[2][3]

Mechanistic Disposal Logic

Why do we mandate incineration over chemical degradation? While neutralization addresses the immediate corrosivity hazard, the pyrazole and amino alcohol organic frameworks remain structurally intact in solution. High-temperature incineration at a licensed facility is the only definitive method capable of breaking the resilient C-N and C-C bonds of the pyrazole ring, converting the waste into simple, non-toxic oxides (CO2, H2O, NOx)[2].

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system , ensuring that safety parameters are objectively confirmed before proceeding to the next operational step.

Protocol A: Management of Liquid Waste (Aqueous & Organic Solutions)

Objective: Safely prepare liquid waste for commercial incineration while preventing incompatible exothermic reactions.

  • Initial pH Assessment: Extract a 1 mL aliquot of the waste solution and test using a calibrated pH meter.

    • Causality: This identifies if the waste meets the D002 corrosivity threshold, dictating the required PPE and handling precautions[1].

  • Controlled Neutralization: If the pH exceeds 9.0, transfer the primary container to a fume hood. Slowly add 1M Hydrochloric Acid (HCl) dropwise while utilizing magnetic stirring.

    • Causality: The acid-base neutralization of amines is highly exothermic. Controlled addition prevents flash boiling, splattering, and the aerosolization of hazardous active pharmaceutical ingredients (APIs)[2][6].

  • System Validation: The neutralization step is self-validating. Take three consecutive pH readings spaced 2 minutes apart. If the readings remain stable between pH 5.0 and 9.0, the system is validated and safe for transfer.

  • Segregation: Pour the neutralized solution into a designated "Halogen-Free Organic Waste" drum.

    • Causality: Mixing nitrogenous heterocycles with halogenated solvents (e.g., dichloromethane) complicates the incineration process and can generate highly toxic dioxins during combustion[6].

  • Secondary Containment: Place the drum in a cool, well-ventilated satellite accumulation area utilizing secondary containment trays to capture potential leaks[2][5].

Protocol B: Management of Solid Waste (Powders, Salts, and Contaminated Consumables)

Objective: Securely package solid residues and decontaminate primary packaging.

  • Collection: Gather all solid residues, including the hydrochloride salt form[4], contaminated nitrile gloves, and weighing boats.

  • Triple Rinsing (For Glassware): Rinse empty primary containers three times with a compatible solvent (e.g., ethanol). Collect the rinsate and process it via Protocol A.

    • Causality: Triple rinsing removes concentrated residues, allowing the glass to be legally declassified and disposed of as standard laboratory glass debris rather than acutely hazardous waste[5].

  • Packaging: Double-bag the solid waste in heavy-duty, puncture-resistant polyethylene bags.

  • Labeling & Validation: Seal with tamper-evident tape and attach a completed hazardous waste tag specifying "Contains Pyrazole-Amino Alcohol Derivatives." The protocol is validated when the waste log entry exactly matches the physical weight of the sealed bag prior to EHS pickup.

Visual Workflow

DisposalWorkflow Start Waste Generation: 2-{[(1-ethyl-1H-pyrazol-5-yl) methyl]amino}ethan-1-ol State Determine Physical State Start->State Liquid Liquid Solutions (Aqueous/Organic) State->Liquid Solid Solid Waste (Powders/Contaminated PPE) State->Solid PHCheck Check pH (Corrosivity D002) Liquid->PHCheck SolidBin Place in Sealed Solid Hazardous Waste Bin Solid->SolidBin Neutralize Neutralize to pH 5-9 (Caution: Exothermic) PHCheck->Neutralize pH > 9 or < 2 Segregate Segregate into Halogen-Free Organic Waste PHCheck->Segregate pH 5-9 Neutralize->Segregate Incinerate High-Temperature Incineration (Licensed Facility) Segregate->Incinerate SolidBin->Incinerate

Fig 1: Disposal decision matrix and workflow for pyrazole-derived amino alcohol waste.

Emergency Spill Response Protocol

Objective: Rapid containment and neutralization of accidental releases to prevent environmental contamination.

  • Evacuation & PPE: Clear the immediate area. Don chemical-resistant nitrile gloves, splash goggles, and a lab coat[2].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Establishing a physical barrier prevents the liquid from migrating into laboratory floor drains or environmental waterways[2].

  • Absorption & Collection: Sweep the saturated absorbent into a chemically compatible, sealable plastic pail.

  • Surface Decontamination (Self-Validating): Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amines, followed by a thorough water rinse.

    • Validation Step: Press a moistened universal pH strip directly to the cleaned surface. A reading of exactly pH 7 confirms the basic amine has been completely removed and the area is safe for normal operations.

Sources

Handling

Personal protective equipment for handling 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Essential Safety and Handling Guide for 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-{[(1-ethyl-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on established best practices for handling structurally related chemicals, including substituted pyrazoles and amino alcohols.[1] This document is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Assessment and Chemical Profile

2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a bifunctional molecule containing both a substituted pyrazole ring and an amino alcohol moiety. While specific toxicity data is unavailable, a conservative approach necessitates treating this compound with a high degree of caution.

  • Pyrazole Derivatives: Pyrazole and its derivatives can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation.[2][3][4] Some pyrazoles are also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2]

  • Amino Alcohols: This class of compounds can cause skin and eye irritation. Depending on the specific structure, they may also be harmful if inhaled.

Given these characteristics, it is prudent to assume that 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol may exhibit similar hazardous properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is fundamental to minimizing exposure risk. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shields.[1]Nitrile gloves.[1]Standard lab coat.[1]Not generally required.
Storage Safety glasses with side shields.[1]Nitrile gloves.[1]Standard lab coat.[1]Not generally required.
Weighing/Transferring (Solid) Chemical splash goggles.[1]Nitrile gloves (double-gloving recommended).[1]Lab coat.Required if not performed in a certified chemical fume hood.
Preparing Solutions Chemical splash goggles and face shield.[1][2][5]Nitrile or neoprene gloves.[1]Chemical-resistant lab coat.Work should be conducted in a certified chemical fume hood.[1]
Conducting Reactions Chemical splash goggles and face shield.[1][2][5]Nitrile or neoprene gloves.[1]Flame-resistant lab coat.[1]Work should be conducted in a well-ventilated area or chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.[1][2][5]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with organic vapor cartridges may be necessary depending on the spill size.

Causality of PPE Choices:

  • Eye and Face Protection: The use of chemical splash goggles is critical due to the potential for eye irritation from splashes.[6][7] A face shield provides an additional layer of protection, especially when handling larger quantities or during vigorous reactions.[2][5]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[8] Double-gloving is recommended during weighing and transferring to mitigate the risk of exposure from a potential tear or puncture in the outer glove. For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber should be considered.

  • Body Protection: A standard lab coat is sufficient for low-risk activities. However, a chemical-resistant or flame-resistant lab coat is essential when there is a higher risk of splashes or fire.[1]

  • Respiratory Protection: All work that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation risk.[1] If engineering controls are insufficient, appropriate respiratory protection must be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any available hazard information.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9] The storage location should be clearly marked with appropriate hazard signs.

Weighing and Solution Preparation
  • Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood.[1]

  • Static Electricity: Use equipment that is properly grounded to prevent static discharge, which could ignite flammable vapors.[10]

  • Containment: Use a disposable weighing boat or paper to contain the solid during transfer.

  • Dissolution: Add the solid to the solvent slowly and in a controlled manner.

Reaction and Work-up
  • Ventilation: All reactions should be carried out in a well-ventilated fume hood.

  • Temperature Control: If the reaction is exothermic, ensure adequate cooling is in place.

  • Quenching: At the end of the reaction, safely quench any unreacted reagents before proceeding with the work-up.

Handling_Workflow cluster_procedure Operational Procedure PPE_Goggles Chemical Splash Goggles PPE_Gloves Nitrile/Neoprene Gloves PPE_Coat Lab Coat PPE_FumeHood Fume Hood Receiving Receiving & Storage Weighing Weighing & Transfer Receiving->Weighing Handle with Care Weighing->PPE_Goggles Weighing->PPE_Gloves Weighing->PPE_Coat Weighing->PPE_FumeHood Reaction Reaction Setup Weighing->Reaction In Fume Hood Reaction->PPE_Goggles Reaction->PPE_Gloves Reaction->PPE_Coat Reaction->PPE_FumeHood Workup Work-up & Purification Reaction->Workup Monitor & Control Disposal Waste Disposal Workup->Disposal Segregate Waste

Caption: Workflow for the safe handling of 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[11]

Waste Segregation
  • Hazardous Waste: All materials contaminated with 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol, including unused product, reaction residues, contaminated gloves, and weighing paper, must be segregated as hazardous chemical waste.[1][11]

  • Containers: Use a designated, leak-proof, and clearly labeled container for solid and liquid waste.[11] The label should include "Hazardous Waste" and the full chemical name.[11]

Disposal Procedure
  • Collection: Collect all waste in the designated hazardous waste container.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[11]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[11]

Do NOT dispose of this chemical down the drain or in the regular trash. [1]

Disposal_Workflow Start Generate Chemical Waste Segregate Segregate as Hazardous Waste Start->Segregate Label Label Container Correctly 'Hazardous Waste' & Full Chemical Name Segregate->Label Store Store in Designated Area Label->Store Contact_EHS Contact Institutional EHS for Pickup Store->Contact_EHS End Proper Disposal Contact_EHS->End

Caption: Decision workflow for the proper disposal of chemical waste.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill: Evacuate the area.[11] For small spills, use an inert absorbent material to contain the spill.[11] Collect the absorbed material into a sealed container for disposal as hazardous waste.[11] For large spills, contact your institution's EHS office immediately.

This guide is intended to supplement, not replace, your institution's established safety protocols. Always consult with your EHS department for specific guidance.

References

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem.
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol - Benchchem.
  • AMINO ALCOHOL EA - Safety Data Sheet.
  • AMINOALCOHOL PA - Safety Data Sheet.
  • Pyrazole - Safety Data Sheet - ChemicalBook.
  • Amino-PEG5-alcohol - Apollo Scientific.
  • Pyrazole - AK Scientific, Inc. Safety Data Sheet.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI.
  • Personal Protective Equipment Selection Guide.
  • SAFETY DATA SHEET - Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Enamine.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet (MSDS) - Chemical Bull.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol - NextSDS.
  • SAFETY DATA SHEET - Spectrum Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer.
  • 3-Amino-5-methyl-1H-pyrazole - Apollo Scientific.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol
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2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol
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